WZ4003-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₅H₂₄D₅ClN₆O₃ |
|---|---|
Molecular Weight |
502.02 |
Synonyms |
N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide-d5; |
Origin of Product |
United States |
Foundational & Exploratory
WZ4003: A Technical Guide to a Potent and Selective Dual NUAK1 and NUAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of WZ4003, a highly potent and selective dual inhibitor of NUAK family kinases, NUAK1 (ARK5) and NUAK2 (SNARK). WZ4003 serves as a critical chemical probe for elucidating the physiological and pathological roles of these kinases, which are key components of the LKB1 tumor suppressor-activated signaling network. This document outlines the inhibitor's biochemical activity, its effects on cellular pathways, and detailed protocols for its characterization.
Executive Summary
WZ4003 is a small molecule inhibitor that demonstrates high potency against both NUAK1 and NUAK2, with IC50 values in the low nanomolar range. Its exceptional selectivity against a broad panel of other kinases, including other members of the AMPK-related kinase family, makes it a valuable tool for targeted research. WZ4003 has been shown to effectively inhibit NUAK-mediated signaling in cells, leading to decreased phosphorylation of downstream targets such as MYPT1. Consequently, it impacts various cellular processes, including proliferation, migration, and invasion, highlighting its potential as a therapeutic agent in oncology and other diseases where NUAK kinases are implicated.
Mechanism of Action and Biochemical Profile
WZ4003 acts as a dual inhibitor of NUAK1 and NUAK2. These serine/threonine kinases are activated by the master kinase LKB1 and are involved in regulating cellular processes like cell adhesion, polarity, and stress resistance.
Quantitative Inhibitory Activity
The inhibitory potency of WZ4003 against NUAK1 and NUAK2 has been determined through in vitro kinase assays. The compound exhibits a significantly higher affinity for these kinases compared to a wide range of other kinases, underscoring its selectivity.
| Kinase Target | IC50 (nM) | Selectivity Notes | Reference |
| NUAK1 | 20 | Highly potent inhibition. | |
| NUAK2 | 100 | Potent inhibition. | |
| Other Kinases | No significant inhibition | Tested against a panel of 139 kinases, including 10 other AMPK family members, with no significant off-target effects observed at 1 µM. |
Signaling Pathways
NUAK1 and NUAK2 are integral components of the LKB1-AMPK signaling axis and have diverse downstream effects. WZ4003, by inhibiting NUAK1 and NUAK2, modulates these interconnected pathways.
LKB1-NUAK Signaling Pathway
The canonical activation pathway for NUAK1 and NUAK2 involves direct phosphorylation by the tumor suppressor kinase LKB1. This activation is crucial for the subsequent phosphorylation of downstream NUAK substrates.
Downstream Effectors of NUAK1 and NUAK2
NUAK1 and NUAK2 phosphorylate a range of substrates, influencing cell behavior. WZ4003 treatment leads to the inhibition of these downstream signaling events. Key downstream targets include MYPT1, which is involved in regulating cell adhesion and migration, and components of the mTOR and Hippo signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of WZ4003.
In Vitro Kinase Inhibition Assay (Radioactive ATP Method)
This assay quantifies the inhibitory effect of WZ4003 on NUAK1 and NUAK2 activity.
Materials:
-
Recombinant GST-NUAK1 or GST-NUAK2
-
Sakamototide substrate peptide (ALNRTSSDSALHRRR)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.02% Brij-35)
-
[γ-³²P]ATP
-
10 mM ATP solution
-
WZ4003 stock solution in DMSO
-
Phosphocellulose P81 paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant NUAK enzyme, and the Sakamototide substrate peptide (final concentration ~200 µM).
-
Serially dilute WZ4003 in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and non-labeled ATP (final concentration ~100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in phosphoric acid (e.g., 0.5%) to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the logarithm of the WZ4003 concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of MYPT1 Phosphorylation
This protocol details the assessment of WZ4003's ability to inhibit NUAK1 activity in a cellular context by measuring the phosphorylation of its substrate, MYPT1, at Ser445.
Materials:
-
U2OS or HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
WZ4003
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total-MYPT1 or a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of WZ4003 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total MYPT1 or a loading control to normalize the data.
Cell Proliferation Assay
This assay measures the effect of WZ4003 on the growth of cancer cell lines.
Materials:
-
U2OS or mouse embryonic fibroblast (MEF) cells
-
Complete cell culture medium
-
WZ4003
-
96-well plates
-
Cell viability reagent (e.g., resazurin-based or crystal violet)
Procedure:
-
Seed cells at a low density (e.g., 2,000-3,000 cells/well) in 96-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with a range of WZ4003 concentrations (e.g., 1-10 µM) or a DMSO control.
-
Incubate for a period of 3-5 days.
-
At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Normalize the data to the DMSO control to determine the effect on cell proliferation.
Cell Migration (Wound Healing) Assay
This assay assesses the impact of WZ4003 on the migratory capacity of cells.
Materials:
-
MEF or U2OS cells
-
Complete cell culture medium
-
WZ4003
-
Culture inserts or a sterile pipette tip for creating the "wound"
-
Microscope with imaging capabilities
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a cell-free gap ("wound") in the monolayer using a pipette tip or by removing a culture insert.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing WZ4003 or a DMSO control.
-
Image the wound at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.
-
Quantify the rate of wound closure by measuring the area of the gap at each time point.
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This method evaluates the effect of WZ4003 on the ability of cells to invade through an extracellular matrix.
Materials:
-
U2OS cells
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
WZ4003
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or a similar basement membrane matrix
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coat the apical side of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Resuspend serum-starved cells in serum-free medium containing WZ4003 or a DMSO control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 16-24 hours to allow for cell invasion.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several fields of view under a microscope to quantify invasion.
Experimental Workflow for WZ4003 Characterization
The characterization of a selective kinase inhibitor like WZ4003 typically follows a multi-stage process, from initial biochemical validation to the assessment of its effects in a cellular context.
Conclusion
WZ4003 is a well-characterized, potent, and highly selective dual inhibitor of NUAK1 and NUAK2. Its utility as a chemical probe has been demonstrated in numerous studies, enabling the dissection of NUAK-mediated signaling pathways. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the roles of NU.AK1 and NUAK2 in health and disease.
WZ4003: A Potent and Selective NUAK Kinase Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of WZ4003, a small molecule inhibitor with significant implications for cancer cell signaling research. Initially investigated in the context of overcoming resistance in Epidermal Growth Factor Receptor (EGFR)-mutant cancers, the primary mechanism of action of WZ4003 is now understood to be the potent and selective inhibition of NUAK family kinases, NUAK1 and NUAK2. This guide details its mechanism of action, its effects on cancer cell signaling pathways, and provides available data and experimental methodologies to support further research and drug development efforts.
Core Mechanism of Action: Selective Inhibition of NUAK1 and NUAK2
WZ4003 is a highly selective and potent ATP-competitive inhibitor of NUAK1 (also known as ARK5) and NUAK2 (also known as SNF1/AMPK-related kinase). These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and are activated by the tumor suppressor kinase LKB1. NUAK kinases play crucial roles in regulating cell adhesion, migration, proliferation, and senescence. The inhibitory activity of WZ4003 against NUAK1 and NUAK2 is significantly greater than its activity against a large panel of other kinases, underscoring its selectivity.
WZ4003 in Cancer Cell Signaling Pathways
While often utilized in studies involving EGFR-mutant non-small cell lung cancer (NSCLC), the anti-cancer effects of WZ4003 are primarily attributed to its inhibition of NUAK1 and NUAK2, which can impact signaling pathways downstream of or parallel to the EGFR pathway. By inhibiting NUAK1/2, WZ4003 can disrupt key cellular processes that contribute to cancer progression, such as cell migration and invasion.
Below is a diagram illustrating the proposed signaling pathway involving WZ4003.
Quantitative Data: Inhibitory Activity of WZ4003
The following tables summarize the reported inhibitory concentrations (IC50) of WZ4003 against its primary targets and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of WZ4003
| Target Kinase | IC50 (nM) |
| NUAK1 | 20 |
| NUAK2 | 100 |
Data compiled from multiple sources.
Table 2: IC50 Values of WZ4003 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H358 | Non-Small Cell Lung Cancer | ~1 |
| H1975 | Non-Small Cell Lung Cancer | >10 |
| PC3 | Prostate Cancer | ~5 |
| U2OS | Osteosarcoma | Not specified |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
While detailed, step-by-step protocols are often proprietary or found within the supplementary data of scientific publications, this section outlines the general methodologies for key experiments used to characterize the effects of WZ4003.
In Vitro Kinase Assay
This assay is crucial for determining the direct inhibitory effect of WZ4003 on NUAK1 and NUAK2 activity.
Methodology Outline:
-
Reaction Setup: In a reaction buffer, combine recombinant NUAK1 or NUAK2 enzyme with a known substrate (e.g., a peptide substrate or a protein like MYPT1).
-
Inhibitor Addition: Add varying concentrations of WZ4003 (typically in DMSO, with a control group receiving DMSO alone).
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction, often by adding a strong acid or EDTA.
-
Detection: Measure the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the WZ4003 concentration to calculate the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays determine the effect of WZ4003 on the proliferation and viability of cancer cells.
Methodology Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of WZ4003 for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against WZ4003 concentration to determine the IC50.
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the effect of WZ4003 on the phosphorylation of downstream targets of NUAK1/2.
Methodology Outline:
-
Cell Lysis: Treat cells with WZ4003 for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of a NUAK1/2 substrate (e.g., phospho-MYPT1).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the change in protein phosphorylation in response to WZ4003 treatment. Total protein levels of the target and a loading control (e.g., β-actin or GAPDH) should also be assessed.
Cell Migration/Invasion Assay (e.g., Wound Healing or Transwell Assay)
These assays evaluate the impact of WZ4003 on the migratory and invasive potential of cancer cells.
Wound Healing Assay Methodology Outline:
-
Create a Monolayer: Grow cells to confluency in a culture plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Treatment: Replace the media with fresh media containing WZ4003 or a vehicle control.
-
Imaging: Capture images of the wound at the start of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.
Resistance and Future Directions
While WZ4003 shows promise as a research tool and a potential starting point for therapeutic development, the emergence of resistance is a critical consideration in any targeted cancer therapy. The mechanisms of resistance to NUAK inhibitors are not yet well-defined and represent an important area for future investigation. Further research is also needed to fully elucidate the complex roles of NUAK1 and NUAK2 in different cancer types and to identify potential biomarkers that could predict sensitivity to WZ4003. The development of more potent and specific NUAK inhibitors, inspired by the chemical scaffold of WZ4003, is a promising avenue for drug discovery.
The Biological Function of NUAK1 Inhibition by WZ4003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. Activated by the tumor suppressor kinase LKB1, NUAK1 is paradoxically implicated in promoting tumor progression and cell survival under conditions of metabolic and oxidative stress. Its overexpression is correlated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention. WZ4003 is a potent and highly selective small molecule inhibitor of NUAK kinases. This technical guide provides an in-depth overview of the biological functions of NUAK1, the mechanism of its inhibition by WZ4003, and the downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to NUAK1 Biology
NUAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2] It is a key downstream effector of the LKB1 tumor suppressor kinase.[3] Despite its activation by a tumor suppressor, NUAK1 often exhibits oncogenic functions. It supports the viability of cancer cells, particularly those with MYC overexpression, by helping to maintain energy balance and mitochondrial function. Furthermore, NUAK1 is involved in protecting cancer cells from oxidative stress by facilitating the nuclear translocation of the master antioxidant regulator, NRF2.[4] Elevated expression of NUAK1 has been associated with more aggressive disease and reduced overall survival in cancers such as colorectal cancer.[4]
WZ4003: A Selective NUAK Kinase Inhibitor
WZ4003 is a small molecule compound identified as a highly specific inhibitor of NUAK1 and its close homolog NUAK2.[3] It functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[3] Its high selectivity against a large panel of other kinases, including other members of the AMPK family, makes it an invaluable chemical probe for elucidating the specific roles of NUAK1 and NUAK2.[3][5]
Quantitative Data: In Vitro and Cellular Effects of WZ4003
The inhibitory activity of WZ4003 has been quantified in both biochemical and cell-based assays. The data highlights its potency and the concentrations required to achieve biological effects in cells.
| Parameter | Target | Value | Assay Conditions | Reference(s) |
| IC₅₀ | NUAK1 | 20 nM | In vitro kinase assay with [γ-³²P]ATP | [3][5][6] |
| IC₅₀ | NUAK2 | 100 nM | In vitro kinase assay with [γ-³²P]ATP | [3][5][6] |
| Cellular Concentration | NUAK1 | 3-10 µM | Inhibition of MYPT1 phosphorylation in HEK293 cells | [7][8] |
| Effect on Proliferation | U2OS Cells | Suppression comparable to NUAK1 shRNA knockdown | 10 µM WZ4003 over 5 days | [3][5] |
| Effect on Proliferation | MEFs | Suppression comparable to NUAK1 knockout | 10 µM WZ4003 | [3][5] |
| Effect on Migration | MEFs | Significant inhibition | Wound-healing assay | [5][9] |
| Effect on Invasion | U2OS Cells | Impairment comparable to NUAK1 knockdown | 3D cell invasion assay (Transwell) | [3][5][10] |
Key Signaling Pathways Modulated by NUAK1
NUAK1 is a central node in several critical signaling pathways that govern cell behavior, particularly in the context of stress and cancer. Inhibition with WZ4003 disrupts these pathways, leading to the observed anti-proliferative and anti-migration phenotypes.
The LKB1-NUAK1-MYPT1 Axis
The canonical activation pathway for NUAK1 involves direct phosphorylation by the master kinase LKB1. A primary and well-characterized downstream substrate of NUAK1 is MYPT1 (Myosin Phosphatase Targeting Subunit 1), the regulatory subunit of protein phosphatase 1 (PP1). NUAK1 phosphorylates MYPT1 at Ser445, which inhibits the phosphatase activity of the PP1-MYPT1 complex.[5][11] This leads to increased phosphorylation of downstream targets like Myosin Light Chain, promoting cell detachment and migration.[12] WZ4003 blocks this initial phosphorylation step.
NUAK1 in Oxidative Stress Response via NRF2
NUAK1 plays a critical role in protecting cancer cells from oxidative stress.[4] It facilitates the nuclear translocation of NRF2, a master transcription factor for antioxidant genes.[4][12] This is achieved by counteracting the inhibitory action of GSK3β on NRF2.[4] Inhibition of NUAK1 with WZ4003 traps NRF2 in the cytoplasm, preventing the antioxidant response and rendering cancer cells vulnerable to reactive oxygen species (ROS).
Crosstalk with Akt/mTORC2 Signaling
Recent evidence indicates that NUAK1 is a novel regulator of the Akt/mTORC2 pathway.[1][4][5][7] NUAK1 can directly phosphorylate Akt at Ser-473, a key activating modification.[4] It also interacts with mTORC2 components and influences their subcellular localization.[1][4][5][7] This positions NUAK1 as a coordinator of growth factor-dependent Akt signaling, impacting cell survival and proliferation. Pharmacological inhibition of NUAK1 can potentiate the effects of Akt or mTOR inhibitors.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NUAK1 inhibition. Below are protocols for key experiments cited in the characterization of WZ4003.
In Vitro NUAK1 Kinase Assay
This assay directly measures the ability of WZ4003 to inhibit the enzymatic activity of NUAK1.
Materials:
-
Recombinant active GST-NUAK1 enzyme.
-
Kinase buffer: 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate.
-
Substrate: 200 µM Sakamototide peptide.
-
ATP mix: 0.1 mM [γ-³²P]ATP (specific activity ~500 cpm/pmol).
-
WZ4003 dissolved in DMSO.
-
25 mM EDTA solution.
-
P81 phosphocellulose paper.
-
50 mM orthophosphoric acid.
-
Acetone.
-
Scintillation counter.
Procedure:
-
Prepare reactions in a 96-well plate. Each reaction should have a total volume of 50 µL.
-
To each well, add 100 ng of recombinant GST-NUAK1, kinase buffer, and the desired concentration of WZ4003 (or DMSO for control).
-
Initiate the reaction by adding the ATP mix and the Sakamototide substrate.
-
Incubate the plate for 30 minutes at 30°C.
-
Terminate the reaction by adding 25 mM EDTA.
-
Spot 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final rinse with acetone and allow the papers to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot against the inhibitor concentration to determine the IC₅₀ value.[7]
Cell Proliferation Assay
This assay assesses the effect of NUAK1 inhibition on the growth rate of cancer cells.
Materials:
-
U2OS or other suitable cancer cell lines.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
96-well tissue culture plates.
-
WZ4003 stock solution in DMSO.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS/MTT-based reagent.
-
Plate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-3,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach overnight.
-
The next day (Day 0), treat the cells with various concentrations of WZ4003 (e.g., 10 µM) or DMSO vehicle control.
-
Incubate the plate for the desired time course (e.g., up to 5 days).
-
At each time point, add 20 µL of CellTiter 96® reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Plot absorbance versus time to generate cell growth curves for each treatment condition.[8][13]
Transwell Invasion Assay
This assay measures the ability of cells to migrate through an extracellular matrix barrier, mimicking a key step in metastasis.
Materials:
-
Transwell® inserts with 8.0 µm pore size membranes.
-
24-well plates.
-
Matrigel or other basement membrane extract.
-
Serum-free medium and medium with 10% FBS (chemoattractant).
-
WZ4003 stock solution in DMSO.
-
Cotton swabs.
-
Methanol or 70% ethanol for fixation.
-
0.1% Crystal Violet staining solution.
-
Microscope.
Procedure:
-
Thaw Matrigel overnight at 4°C. Dilute it with cold, serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 2 hours to allow it to solidify.
-
Culture cells to ~80% confluency and serum-starve them overnight.
-
Harvest the cells and resuspend them in serum-free medium containing either WZ4003 (e.g., 10 µM) or DMSO.
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Seed 5 x 10⁴ cells in 100 µL of the cell suspension from step 4 into the upper chamber of the coated Transwell inserts.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane using a wet cotton swab.
-
Fix the cells that have invaded to the bottom of the membrane with methanol or ethanol for 10-15 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet for 10 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the underside of the membrane with a microscope and count the number of stained, invaded cells in several random fields.[2][14][15]
Experimental and Logic Workflow
Studying the effects of a kinase inhibitor like WZ4003 follows a logical progression from biochemical validation to cellular phenotype assessment.
Conclusion
WZ4003 is a selective and potent inhibitor of NUAK1 that serves as a critical tool for dissecting the kinase's function in cancer biology. By disrupting key signaling pathways involved in proliferation, migration, and stress resistance, the inhibition of NUAK1 presents a promising strategy for cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate NUAK1 signaling and the therapeutic potential of its inhibition. The consistency between the pharmacological effects of WZ4003 and the genetic ablation of NUAK1 underscores the on-target activity of the compound and validates NUAK1 as a significant contributor to cancer cell pathophysiology.
References
- 1. [PDF] NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling | Semantic Scholar [semanticscholar.org]
- 2. snapcyte.com [snapcyte.com]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. pharm.ucsf.edu [pharm.ucsf.edu]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of WZ4003 in Regulating Cell Adhesion
Audience: Researchers, scientists, and drug development professionals.
Abstract
WZ4003 is a third-generation, covalent inhibitor of the epidermal growth factor receptor (EGFR), specifically designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC). While its primary therapeutic action is the inhibition of oncogenic EGFR signaling to block tumor proliferation and survival, this action has significant downstream consequences on various cellular processes. This guide explores the role of WZ4003 in regulating cell adhesion, a process indirectly modulated through its potent inhibition of the EGFR signaling cascade. We will detail the underlying signaling pathways, present quantitative data on WZ4003's activity, and provide key experimental protocols for investigating these effects.
Primary Mechanism of Action: Covalent Inhibition of Mutant EGFR
WZ4003 functions as an irreversible tyrosine kinase inhibitor (TKI). It contains an acrylamide warhead that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This is particularly effective against the T790M mutant, where a threonine-to-methionine substitution in the "gatekeeper" position confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. By covalently binding to and inactivating the kinase, WZ4003 effectively and irreversibly shuts down the aberrant signaling from these mutant receptors.
EGFR Signaling and Its Influence on Cell Adhesion
The EGFR signaling pathway is a central regulator of cell fate, and its dysregulation is a hallmark of cancer. Beyond its well-known roles in proliferation and survival, EGFR signaling profoundly impacts the cellular machinery governing cell adhesion and migration. This is primarily mediated through two canonical downstream pathways:
-
PI3K/Akt Pathway: Activation of EGFR leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. Akt signaling can influence cell adhesion by modulating the expression and function of integrins and by regulating the activity of GSK-3β, a kinase that targets adhesion-related proteins like β-catenin for degradation.
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is another major downstream branch of EGFR signaling. The terminal kinase, ERK, can phosphorylate a host of substrates, including transcription factors that control the expression of genes involved in the epithelial-mesenchymal transition (EMT). EMT is a key process where epithelial cells lose their cell-cell adhesion (e.g., downregulation of E-cadherin) and gain migratory properties (e.g., upregulation of N-cadherin and Vimentin).
By inhibiting EGFR, WZ4003 blocks the activation of these pathways, thereby inferring a role in modulating cell adhesion. This can lead to a reversal of EMT-like characteristics, potentially increasing cell-cell adhesion and reducing cell motility.
Quantitative Data Summary
The efficacy of WZ4003 is demonstrated by its potent inhibitory concentration (IC50) against EGFR mutants compared to wild-type (WT) EGFR, highlighting its selectivity.
| Table 1: In Vitro Kinase Inhibitory Activity of WZ4003 | |
| EGFR Mutation | IC50 (nM) |
| L858R/T790M (Resistant Mutant) | 8 |
| Exon 19 Del/T790M (Resistant Mutant) | 6 |
| Wild-Type (WT) | 308 |
Data are representative and compiled from publicly available literature. Actual values may vary between studies.
| Table 2: Potential Effects of EGFR Inhibition on Adhesion-Related Markers | |
| Protein Marker | Expected Change upon WZ4003 Treatment |
| Phospho-EGFR (p-EGFR) | Decrease |
| Phospho-Akt (p-Akt) | Decrease |
| Phospho-ERK (p-ERK) | Decrease |
| E-cadherin (Epithelial Marker) | Increase |
| N-cadherin (Mesenchymal Marker) | Decrease |
| Vimentin (Mesenchymal Marker) | Decrease |
These expected changes are based on the known role of EGFR signaling in EMT and cell adhesion. Experimental validation is required for WZ4003 specifically.
Key Experimental Protocols
To investigate the precise effects of WZ4003 on cell adhesion, a series of standard molecular and cell biology assays are required.
Protocol: Cell Adhesion Assay
This protocol quantifies the ability of cells to attach to an extracellular matrix (ECM) substrate following drug treatment.
-
Plate Coating: Coat wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL Fibronectin in PBS). Incubate for 2 hours at 37°C or overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash wells 2-3 times with sterile PBS. Block non-specific binding by adding 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Culture EGFR-mutant cells (e.g., NCI-H1975) and treat with desired concentrations of WZ4003 (and a DMSO vehicle control) for 24-48 hours.
-
Seeding: Harvest and resuspend the treated cells in serum-free media. Count the cells and seed 20,000-50,000 cells per well onto the coated plate.
-
Adhesion Incubation: Incubate for 1-2 hours at 37°C to allow for cell attachment.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the remaining adherent cells with 4% paraformaldehyde.
-
Stain the cells with a dye such as 0.1% Crystal Violet for 10-20 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain using 10% acetic acid or methanol.
-
Read the absorbance on a plate reader at ~570 nm. The absorbance is directly proportional to the number of adherent cells.
-
Protocol: Western Blotting for Signaling and Adhesion Proteins
This protocol measures changes in protein expression and phosphorylation status.
-
Cell Lysis: After treatment with WZ4003, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for targets such as p-EGFR, total EGFR, p-Akt, total Akt, E-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin).
-
Washing & Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control and compare treated samples to the vehicle control.
Conclusion
While WZ4003 is clinically defined by its role as a potent and selective inhibitor of drug-resistant EGFR mutants, its biological impact extends beyond the direct suppression of tumor growth. By inactivating a master regulator like EGFR, WZ4003 indirectly modulates a complex network of signaling pathways that govern fundamental cellular behaviors. Its inferred role in cell adhesion is a direct consequence of this primary mechanism. By blocking the PI3K/Akt and MAPK/ERK pathways, WZ4003 can potentially reverse EMT phenotypes, leading to increased E-cadherin expression and a more epithelial, less migratory state. Understanding these secondary effects is crucial for a comprehensive view of its mechanism of action and may reveal additional therapeutic opportunities or considerations in the clinical setting. The experimental protocols provided herein offer a robust framework for further investigation into this important aspect of EGFR inhibitor biology.
Unraveling the Downstream Network of WZ4003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ4003 is a potent and selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2, two members of the AMP-activated protein kinase (AMPK) family. These kinases are activated by the tumor suppressor kinase LKB1 and play crucial roles in various cellular processes, including cell adhesion, polarity, proliferation, and survival. This technical guide provides an in-depth overview of the known downstream targets of WZ4003, detailing the signaling pathways involved and the experimental protocols used to elucidate these connections.
Core Mechanism of Action
WZ4003 exerts its effects by directly binding to the ATP-binding pocket of NUAK1 and NUAK2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The primary upstream activator of NUAK1 and NUAK2 is the tumor suppressor kinase LKB1.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory activity of WZ4003 and its effects on cellular processes.
Table 1: In Vitro Kinase Inhibitory Activity of WZ4003
| Target | IC50 (nM) |
| NUAK1 | 20 |
| NUAK2 | 100 |
Table 2: Cellular Effects of WZ4003
| Cell Line | Assay | Effect | Concentration | Reference |
| HEK-293 | MYPT1 Phosphorylation (Ser445) | Inhibition | 3-10 µM | |
| U2OS | Cell Proliferation | Inhibition | 10 µM | |
| U2OS | Cell Invasion (3D) | Impaired | Not Specified | |
| MEFs | Cell Migration (Wound Healing) | Inhibition | Not Specified | |
| MEFs | Cell Proliferation | Inhibition | 10 µM | |
| U2OS | Apoptosis | Induction | 10 µM |
Downstream Signaling Pathways
The most well-characterized downstream effector of NUAK1 is Myosin Phosphatase Targeting Subunit 1 (MYPT1). NUAK1 phosphorylates MYPT1 at Ser445, which inhibits the activity of the associated myosin light chain phosphatase. This leads to an increase in phosphorylated myosin light chain, promoting cell contractility and migration. By inhibiting NUAK1, WZ4003 prevents the phosphorylation of MYPT1, leading to a decrease in cell motility.
WZ4003-d5 in Fundamental Kinase Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ4003 is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) inhibitor designed to target the T790M resistance mutation, a common mechanism of acquired resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Its deuterated analog, WZ4003-d5, serves as a critical tool in pharmacokinetic studies, acting as an internal standard for mass spectrometry-based quantification of WZ4003 in biological samples. While WZ4003 is the pharmacologically active compound, this compound is essential for accurate preclinical and clinical development. This guide details the use of WZ4003 in fundamental kinase biology research, with the understanding that the biological activities described are attributed to WZ4003, and this compound is its analytical counterpart.
Mechanism of Action
WZ4003 functions as a covalent inhibitor of mutant EGFR. It contains a reactive acrylamide warhead that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding is highly selective for EGFR mutants, including the double mutant L858R/T790M, while sparing wild-type (WT) EGFR. This selectivity minimizes off-target effects and associated toxicities, a significant advantage over earlier generation EGFR inhibitors.
Quantitative Data: In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of WZ4003 against various EGFR mutants and other selected kinases.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| EGFR L858R/T790M | 2 | Cell-based | |
| EGFR exon 19 del/T790M | 8 | Cell-based | |
| EGFR L858R | 35 | Cell-based | |
| EGFR exon 19 del | 31 | Cell-based | |
| Wild-Type EGFR | 328 | Cell-based | |
| IGF1R | >10,000 | Biochemical | |
| Insulin Receptor | >10,000 | Biochemical | |
| Abl | >10,000 | Biochemical | |
| Src | >1,000 | Biochemical | |
| KDR | >1,000 | Biochemical |
Signaling Pathways
WZ4003 effectively inhibits the downstream signaling pathways activated by mutant EGFR, which are crucial for tumor cell proliferation and survival. The primary pathways affected are the PI3K/AKT, MEK/ERK, and JAK/STAT pathways.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol assesses the effect of WZ4003 on the viability of cancer cell lines.
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, which harbors the L858R/T790M mutation) in 96-well plates at a density of 3,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of WZ4003 in DMSO, and then dilute in cell culture medium to the final desired concentrations (e.g., 0.01 nM to 10 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing WZ4003 or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Reagent) to each well.
-
Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Signaling
This protocol is used to determine the effect of WZ4003 on the phosphorylation status of EGFR and its downstream targets.
-
Cell Lysis: Plate NCI-H1975 cells in 6-well plates. When they reach 70-80% confluency, treat them with various concentrations of WZ4003 for 2-4 hours. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like WZ4003.
The Role of this compound in Pharmacokinetic Studies
Deuterium-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound is chemically identical to WZ4003, except that five hydrogen atoms have been replaced by deuterium. This results in a 5 Dalton mass shift, allowing it to be distinguished from the non-labeled WZ4003 by a mass spectrometer.
During sample preparation for pharmacokinetic analysis, a known amount of this compound is spiked into biological samples (e.g., plasma, tissue homogenates). This compound co-elutes with WZ4003 during liquid chromatography and is ionized alongside it in the mass spectrometer. By comparing the signal intensity of WZ4003 to that of the known concentration of this compound, precise quantification of the drug can be achieved, correcting for any sample loss during extraction and any variability in instrument response.
Conclusion
WZ4003 is a powerful research tool for investigating the biology of mutant EGFR and the mechanisms of resistance to cancer therapies. Its high potency and selectivity make it an excellent probe for elucidating the role of the EGFR signaling pathway in cancer. The deuterated analog, this compound, is an indispensable component for the accurate and reliable quantification of WZ4003 in biological matrices, underpinning the robust preclinical and clinical evaluation of this important class of kinase inhibitors. This guide provides a foundational understanding and practical protocols for the application of WZ4003 in kinase biology research.
Structural and Mechanistic Insights into the Inhibition of NUAK1 by WZ4003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding of the potent inhibitor WZ4003 to NUAK1 (NUAK family SNF1-like kinase 1), a key regulator of cellular stress, adhesion, and proliferation. This document outlines the current understanding of the NUAK1 signaling pathway, presents quantitative data on WZ4003's inhibitory activity, and provides detailed experimental protocols for researchers seeking to investigate this interaction.
Notably, as of the latest publicly available data, a crystal structure of the human NUAK1 kinase in complex with WZ4003 has not been determined. This guide addresses this critical gap by proposing a comprehensive computational workflow to model the interaction, providing a valuable roadmap for structural biologists and computational chemists.
Quantitative Analysis of WZ4003 Inhibition
WZ4003 has been identified as a potent and selective inhibitor of NUAK kinases.[1][2][3] Biochemical assays have quantified its inhibitory activity against both NUAK1 and the closely related NUAK2.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| WZ4003 | NUAK1 | 20 | Biochemical Kinase Assay | --INVALID-LINK--[3][4] |
| WZ4003 | NUAK2 | 100 | Biochemical Kinase Assay | --INVALID-LINK--[3][4] |
The NUAK1 Signaling Pathway
NUAK1 is a member of the AMP-activated protein kinase (AMPK) family and is a key downstream effector of the tumor suppressor kinase LKB1.[5] The LKB1-NUAK1 signaling axis plays a crucial role in various cellular processes, including cell adhesion, migration, senescence, and apoptosis.
Upstream, NUAK1 is activated by LKB1 through phosphorylation. Once active, NUAK1 phosphorylates a number of downstream substrates. A well-characterized substrate is the Myosin Phosphatase Targeting subunit 1 (MYPT1).[5] Phosphorylation of MYPT1 by NUAK1 leads to the inhibition of the associated Protein Phosphatase 1 (PP1), resulting in increased phosphorylation of Myosin Light Chain 2 and subsequent regulation of cell adhesion and detachment.[5] Additionally, NUAK1 has been shown to phosphorylate and stabilize the tumor suppressor LATS1, thereby controlling cellular senescence, and to directly phosphorylate p53, influencing apoptosis.[6] WZ4003 exerts its effect by directly inhibiting the kinase activity of NUAK1, thus blocking these downstream signaling events.
Structural Analysis of WZ4003 Binding to NUAK1: A Computational Approach
In the absence of an experimental crystal structure, computational methods such as homology modeling and molecular docking provide a powerful alternative to predict and analyze the binding mode of WZ4003 to the NUAK1 kinase domain.
This workflow provides a systematic approach to generating a structural hypothesis for the WZ4003-NUAK1 interaction. Studies have successfully used this approach, often employing the crystal structure of the related MARK2 kinase as a template for homology modeling.[7] The resulting model of the NUAK1 active site can then be used for molecular docking simulations to predict the binding orientation and key interactions of WZ4003.
Experimental Protocols
Recombinant NUAK1 Expression and Purification
This protocol describes the generation of recombinant N-terminally His-tagged human NUAK1 using a baculovirus expression system, a common method for producing active kinases for biochemical and structural studies.
Materials:
-
Sf9 insect cells
-
Baculovirus expression vector containing the human NUAK1 gene (e.g., pEBG2T)
-
Transfection reagents
-
Cell culture media and supplements
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1 mM EGTA, 1% Triton X-100, 0.1% 2-mercaptoethanol, protease inhibitors)
-
Ni-NTA Agarose resin
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM Imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM Imidazole)
-
Storage Buffer (50 mM Tris-HCl pH 7.5, 270 mM sucrose, 150 mM NaCl, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 0.02% Brij-35, 0.2 mM PMSF, 1 mM Benzamidine)[8]
Procedure:
-
Virus Amplification: Generate high-titer baculovirus stock by transfecting Sf9 cells with the NUAK1 expression vector.
-
Protein Expression: Infect a large-scale culture of Sf9 cells with the high-titer virus stock. Harvest cells by centrifugation 48-72 hours post-infection.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or microfluidization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Affinity Chromatography: Incubate the clarified supernatant with pre-equilibrated Ni-NTA agarose resin for 1-2 hours at 4°C with gentle rotation.
-
Washing: Load the resin into a chromatography column and wash extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged NUAK1 protein from the resin using Elution Buffer.
-
Buffer Exchange and Storage: Exchange the eluted protein into Storage Buffer using a desalting column or dialysis. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is adapted from methodologies used to characterize selective NUAK inhibitors and measures the incorporation of radioactive ³²P from ATP into a peptide substrate.
Materials:
-
Purified active recombinant NUAK1
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
Sakamototide peptide substrate (ALNRTSSDSALHRRR)
-
[γ-³²P]ATP
-
1% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter
-
WZ4003 inhibitor stock solution in DMSO
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. For each reaction, combine:
-
Kinase Assay Buffer
-
Purified NUAK1 (e.g., 100 ng)
-
Sakamototide substrate (e.g., 200 µM)
-
WZ4003 at various concentrations (or DMSO for control)
-
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP (e.g., 0.1 mM final concentration).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Immerse and wash the P81 papers multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each WZ4003 concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Alternatively, non-radioactive, luminescence-based kinase assay kits (e.g., ADP-Glo™) are commercially available and offer a safer and more high-throughput-compatible method for measuring kinase activity and inhibition.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human NUAK1 (ARK5), His Tag Recombinant Protein (PV4127) [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Ten quick tips for homology modeling of high-resolution protein 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
WZ4003-d5: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ4003 is a potent and highly selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2, members of the AMP-activated protein kinase (AMPK) family.[1][2] These kinases are activated by the tumor suppressor kinase LKB1 and are implicated in various cellular processes, including cell adhesion, migration, invasion, and proliferation.[1][2] WZ4003 exerts its inhibitory effect by competing with ATP in the kinase domain of NUAK1 and NUAK2. This document provides detailed protocols for the use of WZ4003 in cell culture experiments and introduces WZ4003-d5 as a valuable tool for quantitative analysis.
This compound is a deuterated form of WZ4003. The incorporation of deuterium atoms results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of WZ4003 in biological samples. This allows for precise measurement of compound uptake and metabolism in cellular and in vivo studies.
Mechanism of Action and Signaling Pathway
WZ4003 selectively inhibits NUAK1 and NUAK2, which are downstream effectors of the LKB1 tumor suppressor kinase.[1][2] The LKB1-NUAK signaling axis plays a crucial role in regulating cellular processes often dysregulated in cancer. One of the key substrates of NUAK1 is Myosin Phosphatase Targeting Subunit 1 (MYPT1), which is involved in regulating cell adhesion and motility.[1][2] By inhibiting NUAK1, WZ4003 prevents the phosphorylation of MYPT1, thereby impacting these cellular functions.
References
- 1. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing WZ4003-d5 to Investigate EGFR-Mediated Cell Migration in an In Vitro Wound-Healing Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process, critical to embryonic development, tissue regeneration, and immune response. In the context of wound healing, the orchestrated migration of cells such as keratinocytes and fibroblasts into the wounded area is essential for re-epithelialization and tissue repair.[1][2] The scratch wound-healing assay is a simple and widely adopted in vitro method to study collective cell migration.[3][4] This technique involves creating a cell-free gap in a confluent cell monolayer and quantifying the rate at which cells move to close the gap.[5]
The Epidermal Growth factor Receptor (EGFR) signaling pathway is a pivotal regulator of cell proliferation, differentiation, and migration.[6][7] Upon activation by ligands like Epidermal Growth Factor (EGF), EGFR initiates downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting the cellular processes required for wound closure.[8][9] Consequently, inhibition of EGFR signaling is expected to impair these processes and delay wound healing.[10]
WZ4003 is a potent kinase inhibitor. While it is recognized as a highly specific inhibitor of NUAK1, it has also been identified as an inhibitor of mutant EGFR.[11][12] Its deuterated analogue, WZ4003-d5, is expected to exhibit similar biological activity in cellular assays. Studies have demonstrated that WZ4003 can inhibit cell proliferation and migration in a wound-healing assay at a concentration of 10 µM.[11][13] This application note provides a detailed protocol for using this compound as a tool to study the inhibition of EGFR-mediated cell migration in a scratch wound-healing assay.
Key Signaling Pathway: EGFR and Cell Migration
The binding of EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues on its intracellular domain. This creates docking sites for adaptor proteins that activate downstream signaling networks, primarily the PI3K-Akt and RAS-MAPK pathways, which converge to regulate gene expression and cytoskeletal dynamics, ultimately driving cell proliferation and migration.[6][14] this compound, by inhibiting the EGFR tyrosine kinase activity, blocks these downstream events.
References
- 1. EGFR enhances early healing after cutaneous incisional wounding. | Semantic Scholar [semanticscholar.org]
- 2. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Epidermal Growth Factor and Epidermal Growth Factor Receptor: The Yin and Yang in the Treatment of Cutaneous Wounds and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for WZ4003-d5 in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
WZ4003-d5 is a potent and highly selective inhibitor of NUAK1 (ARK5) and NUAK2, members of the AMP-activated protein kinase (AMPK) family. These kinases are implicated in several cellular processes crucial for cancer cell survival and proliferation, including cell adhesion, migration, and resistance to apoptosis. These application notes provide detailed protocols for utilizing this compound in various in vitro cancer studies to investigate its anti-cancer properties. The included methodologies cover cell viability, colony formation, mechanism of action via Western blotting for phosphorylated MYPT1, and apoptosis detection.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of NUAK1 and NUAK2. These kinases are downstream targets of the LKB1 tumor suppressor kinase. A key substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1). By phosphorylating MYPT1 at Ser445, NUAK1 regulates cellular processes like cell adhesion and migration. Inhibition of NUAK1 by this compound leads to a decrease in the phosphorylation of MYPT1, thereby impacting these cancer-associated phenotypes.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of WZ4003.
Table 1: Kinase Inhibitory Activity
| Target | IC50 (nM) |
| NUAK1 | 20 |
| NUAK2 | 100 |
Table 2: Effective Concentrations in Cellular Assays
| Cell Line | Assay | Effective Concentration (µM) | Observed Effect |
| HEK-293 | MYPT1 Phosphorylation | 3 - 10 | Maximal suppression of p-MYPT1 (Ser445) |
| U2OS | Apoptosis | 10 | Induction of apoptosis |
| WPMY-1 | Apoptosis & Cell Death | Not specified | Induction of apoptosis and cell death |
| MEFs | Proliferation & Migration | Not specified | Inhibition of proliferation and migration |
| U2OS | Proliferation & Invasion | Not specified | Inhibition of proliferation and invasion |
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is adapted from standard SRB assay procedures and is suitable for determining the effect of this compound on cancer cell proliferation.
Caption: SRB cell viability assay workflow.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash buffer: 1% (v/v) acetic acid in water
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration of 6.7%) and incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the plates five times with 200 µL of 1% acetic acid. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well and shake for 10 minutes to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete growth medium.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Colony Staining: When colonies are visible, wash the wells twice with PBS. Fix the colonies with 1 mL of ice-cold methanol for 15 minutes. Remove the methanol and add 1 mL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing and Drying: Remove the crystal violet solution and gently wash the wells with water until the background is clear. Allow the plates to air dry.
-
Analysis: Scan or photograph the plates. Quantify the colonies using imaging software (e.g., ImageJ) or by manual counting.
Western Blot for Phospho-MYPT1 (Ser445)
This protocol is for detecting the inhibition of NUAK1 activity by measuring the phosphorylation status of its substrate, MYPT1.
Caption: Western blot workflow for p-MYPT1.
Materials:
-
Cancer cell line (e.g., HEK-293)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Ser445), anti-MYPT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound (e.g., 3-10 µM for 16 hours in HEK-293 cells) or vehicle control. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MYPT1 signal to total MYPT1 and the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., U2OS)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound (e.g., 10 µM for 48 hours in U2OS cells) or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Troubleshooting
-
Low this compound activity: Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the cell culture medium is low (<0.5%) and consistent across all conditions.
-
High background in Western blots: Optimize blocking conditions (time, agent) and antibody concentrations. Ensure thorough washing.
-
Variability in colony formation assay: Ensure even cell seeding and consistent media changes.
-
Inconsistent flow cytometry results: Ensure proper cell handling to minimize mechanical damage. Calibrate the flow cytometer before each use.
Conclusion
This compound is a valuable tool for investigating the role of NUAK kinases in cancer biology. The protocols outlined in these application notes provide a framework for characterizing the in vitro anti-cancer effects of this compound. Researchers can adapt these methodologies to their specific cancer models and experimental questions.
Application Notes and Protocols: Western Blot Analysis of WZ4003 Treatment Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
WZ4003 is a potent and selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2, with IC50 values of 20 nM and 100 nM, respectively. These kinases are activated by the tumor suppressor kinase LKB1 and are implicated in various cellular processes, including cell adhesion, migration, and proliferation. A key downstream substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), which is phosphorylated at Serine 445 (Ser445). Inhibition of NUAK1/2 by WZ4003 leads to a dose-dependent decrease in the phosphorylation of MYPT1 at this site.
Western blotting is a crucial technique to elucidate the efficacy and mechanism of action of WZ4003 by quantifying the changes in the phosphorylation status of its downstream targets. This document provides a detailed protocol for performing Western blot analysis to assess the impact of WZ4003 treatment on protein phosphorylation, with a specific focus on p-MYPT1 (Ser445).
Signaling Pathway
The signaling pathway involving WZ4003 primarily targets the LKB1-NUAK axis. Under normal conditions, LKB1 activates NUAK1 and NUAK2 through phosphorylation. Activated NUAK1, in turn, phosphorylates downstream targets such as MYPT1. WZ4003 acts as a selective inhibitor of NUAK1 and NUAK2, thereby preventing the phosphorylation of their substrates.
Experimental Protocols
This section details the step-by-step methodology for treating cells with WZ4003 and subsequently analyzing protein phosphorylation by Western blot.
Cell Culture and WZ4003 Treatment
-
Cell Seeding: Plate cells (e.g., HEK-293, U2OS) in appropriate culture dishes and grow to 70-80% confluency.
-
WZ4003 Preparation: Prepare a stock solution of WZ4003 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of WZ4003 (e.g., 0.1, 1, 3, 10 µM) for a specified duration (e.g., 16 hours). Include a DMSO-treated vehicle control.
Protein Extraction (Cell Lysis)
-
Washing: After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold lysis buffer to the culture dish. A recommended lysis buffer composition is: 50 mM Tris/HCl (pH 7.5), 1 mM EGTA, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM sodium orthovanadate, 10 mM sodium β-glycerophosphate, 50 mM sodium fluoride, 5 mM sodium pyrophosphate, 0.27 M sucrose, and 1% (v/v) 2-mercaptoethanol, supplemented with a protease inhibitor cocktail immediately before use.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 15-30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-p-MYPT1 (Ser445)
-
Rabbit anti-total MYPT1
-
Mouse anti-GAPDH or Rabbit anti-β-actin (as loading controls)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the p-MYPT1 band to the total MYPT1 band and/or the loading control (GAPDH or β-actin) to determine the relative change in phosphorylation.
Data Presentation
The following table summarizes the quantitative data on the effect of WZ4003 on MYPT1 phosphorylation from representative studies.
| Cell Line | WZ4003 Concentration (µM) | Treatment Duration | Effect on p-MYPT1 (Ser445) | Reference |
| HEK-293 | 0.1 - 10 | 16 hours | Dose-dependent decrease, with maximal effect at 3-10 µM | |
| U2OS | 10 | Not Specified | Significant suppression of phosphorylation | |
| MEFs | 10 | Not Specified | Suppression of phosphorylation |
Experimental Workflow
The overall experimental workflow for Western blot analysis following WZ4003 treatment is depicted below.
Application Notes and Protocols for WZ4003-d5 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of WZ4003-d5, a deuterated analog of the potent and selective NUAK family kinase inhibitor, WZ4003. These application notes are intended to guide researchers in accurately preparing this reagent for use in various experimental settings. The protocol includes information on the chemical properties of WZ4003, recommended solvents, step-by-step preparation instructions, and storage conditions. Additionally, a summary of the LKB1-NUAK signaling pathway, the target of WZ4003, is provided to offer context for its mechanism of action.
Introduction
WZ4003 is a highly specific inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2, with IC50 values of 20 nM and 100 nM, respectively.[1][2][3] It shows minimal inhibition against a large panel of other kinases, making it a valuable tool for studying the roles of NUAK kinases in cellular processes.[1] NUAK kinases are activated by the tumor suppressor kinase LKB1 and are implicated in regulating cell adhesion, proliferation, and migration.[1][4] this compound is a deuterated version of WZ4003, often used in pharmacokinetic studies to facilitate mass spectrometry-based detection. Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results.
Chemical Properties and Data Presentation
Important Note on Molecular Weight: The molecular weight of non-deuterated WZ4003 is approximately 497.0 g/mol . The "-d5" designation in this compound signifies the replacement of five hydrogen atoms with deuterium. This substitution increases the molecular weight of the compound. The exact molecular weight of this compound must be obtained from the supplier's certificate of analysis. The following table provides the chemical properties of the non-deuterated WZ4003 for reference. All calculations for stock solution preparation must be adjusted using the specific molecular weight of the this compound lot being used.
| Property | Value | Reference |
| Chemical Name | N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propanamide | N/A |
| Molecular Formula (WZ4003) | C₂₅H₂₉ClN₆O₃ | N/A |
| Molecular Weight (WZ4003) | ~497.0 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Experimental Protocol: this compound Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required mass of this compound:
-
Obtain the exact molecular weight (MW) of your this compound from the supplier's documentation.
-
Use the following formula to calculate the mass of this compound required to make a 10 mM stock solution: Mass (mg) = 10 mM * Volume (L) * MW ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, assuming a hypothetical MW of 502.0 g/mol for this compound: Mass (mg) = 10 * 0.001 * 502.0 = 5.02 mg
-
-
Weigh the this compound powder:
-
On a calibrated analytical balance, carefully weigh the calculated amount of this compound powder into a microcentrifuge tube or vial.
-
-
Add the solvent:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL.
-
-
Dissolve the compound:
-
Cap the tube securely and vortex thoroughly for at least 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be helpful. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Refer to the supplier's data sheet for specific stability information.
-
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the LKB1-NUAK signaling pathway that WZ4003 inhibits.
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the LKB1-NUAK pathway by WZ4003.
Conclusion
This document provides a comprehensive guide for the preparation of this compound stock solutions. By following this protocol and paying close attention to the critical detail of using the exact molecular weight provided by the supplier, researchers can ensure the accuracy and reproducibility of their experiments investigating the LKB1-NUAK signaling axis and its role in various biological processes.
References
Application of WZ4003 in Prostate Stromal Cell Contraction Studies
Application Note ID: AN-PSC-WZ4003
Version: 1.0
Introduction
Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland. A significant contributor to the lower urinary tract symptoms (LUTS) associated with BPH is the increased smooth muscle tone in the prostate stroma, which is regulated by the RhoA/Rho-kinase (ROCK) signaling pathway. The selective inhibition of this pathway presents a promising therapeutic strategy for BPH. WZ4003, initially developed as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has been identified as a potent relaxant of prostate smooth muscle. This document outlines the application of WZ4003 in studying prostate stromal cell contraction and provides detailed protocols for relevant assays.
WZ4003 induces relaxation of pre-contracted prostate smooth muscle by inhibiting the RhoA/ROCK signaling cascade. This effect is independent of its EGFR-inhibitory activity. The primary mechanism involves the downstream inhibition of myosin phosphatase target subunit 1 (MYPT-1) phosphorylation, leading to decreased myosin light chain phosphorylation and subsequent smooth muscle relaxation.
Quantitative Data Summary
The relaxant effect of WZ4003 on human prostate tissue pre-contracted with phenylephrine has been quantified. The following table summarizes the key potency and efficacy parameters.
| Parameter | Value | Description | Reference |
| pIC₅₀ | 5.88 ± 0.11 | The negative logarithm of the molar concentration of WZ4003 that produces 50% of the maximal possible relaxation. | |
| IC₅₀ | 1.3 µM | The molar concentration of WZ4003 that produces 50% of the maximal possible relaxation. | |
| Eₘₐₓ | 96.08 ± 2.62 % | The maximum relaxation effect achieved with WZ4003, expressed as a percentage of the pre-contraction induced by phenylephrine. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of prostate smooth muscle contraction and the experimental workflow for assessing the effect of WZ4003.
Caption: Signaling pathway of prostate smooth muscle contraction and the inhibitory action of WZ4003 on the ROCK protein.
Application Notes and Protocols for Pharmacokinetic Studies of WZ4003 in Mice Using WZ4003-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
WZ4003 is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets EGFR mutants, including the T790M resistance mutation, while sparing wild-type EGFR. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. WZ4003-d5, a deuterated isotopologue of WZ4003, serves as an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to its similar chemical and physical properties to the analyte, ensuring accurate and precise quantification of WZ4003 in biological matrices.
This document provides detailed protocols for conducting a pharmacokinetic study of WZ4003 in mice, emphasizing the use of this compound as an internal standard.
Signaling Pathway of WZ4003
Caption: WZ4003 inhibits the mutated EGFR, blocking downstream signaling pathways.
Experimental Protocols
Animal Handling and Dosing
-
Species: Male BALB/c mice (6-8 weeks old).
-
Housing: Maintained in a temperature-controlled environment with a 12-hour light/dark cycle. Ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to different groups for pharmacokinetic profiling.
-
Dosing Formulation: WZ4003 is formulated in a vehicle suitable for the chosen route of administration (e.g., 0.5% carboxymethylcellulose sodium for oral gavage).
-
Administration: WZ4003 is administered to mice via the intended route, typically oral (p.o.) or intravenous (i.v.).
Sample Collection
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collection Method: Blood is collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
Bioanalytical Method for WZ4003 Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of acetonitrile containing the internal standard (this compound) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
WZ4003: Precursor ion → Product ion
-
This compound: Precursor ion → Product ion
-
-
Experimental Workflow
Caption: Workflow for a typical pharmacokinetic study of WZ4003 in mice.
Data Presentation
The following table summarizes representative pharmacokinetic parameters of WZ4003 in mice following a single oral administration.
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 50 |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Reach Cmax) | h | 2.0 ± 0.5 |
| AUC (0-t) (Area Under the Curve) | ng·h/mL | 8500 ± 1200 |
| AUC (0-inf) (Area Under the Curve) | ng·h/mL | 8800 ± 1300 |
| t1/2 (Half-life) | h | 4.5 ± 0.8 |
| CL/F (Apparent Oral Clearance) | L/h/kg | 5.7 ± 1.0 |
| Vz/F (Apparent Volume of Distribution) | L/kg | 37 ± 6 |
Note: The data presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions, mouse strain, and formulation used.
Conclusion
This application note provides a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of WZ4003 in mice. The use of this compound as an internal standard is critical for achieving accurate and reliable quantification of WZ4003 in biological matrices. The methodologies and representative data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
Troubleshooting & Optimization
WZ4003-d5 solubility in different solvents
This technical support center provides troubleshooting guides and frequently asked questions regarding the solubility of WZ4003-d5. The following information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Specific solubility data for the deuterated compound this compound is limited. The data presented below is for the non-deuterated compound, WZ4003, and should be used as a guideline for this compound, as their solubility properties are expected to be very similar.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations of 25 mg/mL. Ethanol can also be used, with a solubility of at least 5 mg/mL.
Q2: Is this compound soluble in aqueous solutions?
A2: this compound is practically insoluble in water. To prepare aqueous working solutions, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Q3: I observed precipitation when diluting my this compound stock solution in cell culture media. What should I do?
A3: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be too high. Try lowering the concentration.
-
Increase the percentage of DMSO: Ensure the final concentration of DMSO in your cell culture media is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a surfactant or serum: The presence of a surfactant like Tween 80 or serum in the final medium can help to increase the solubility of the compound.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C for short-term storage and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller volumes for single use.
Solubility Data
The following table summarizes the solubility of WZ4003 in various solvents. This data should be used as a reference for this compound.
| Solvent | Concentration | Temperature |
| DMSO | ≥ 25 mg/mL | Room Temperature |
| Ethanol | ≥ 5 mg/mL | Room Temperature |
| Water | Insoluble | Room Temperature |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add Solvent: Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve a 10 mM concentration.
-
Dissolve the Compound: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Diagrams
Experimental Workflow: Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: WZ4003 Inhibition of EGFR T790M Mutant
Caption: this compound inhibits the mutated EGFR T790M pathway.
potential off-target effects of WZ4003 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of the WZ4003 inhibitor. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of WZ4003 and its intended use?
WZ4003 is a second-generation irreversible epidermal growth factor receptor (EGFR) inhibitor. Its primary targets are EGFR mutants, particularly the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib in non-small cell lung cancer (NSCLC). It is designed to selectively inhibit the proliferation of cancer cells harboring these mutations.
Q2: What are the known major off-target effects of WZ4003?
While WZ4003 is highly selective for mutant EGFR, it has been shown to have off-target activity against several other kinases. The most well-documented off-target is Janus kinase 3 (JAK3). Inhibition of JAK3 can lead to effects on the JAK-STAT signaling pathway, potentially causing unintended biological consequences in experimental systems. Other potential off-targets have been identified through kinome-wide screening.
Q3: I am observing unexpected cell death in my experiments. Could this be due to off-target effects?
Yes, unexpected cytotoxicity could be a result of off-target kinase inhibition. For example, if your cell line is sensitive to the inhibition of kinases like JAK3, you may observe cell death that is independent of EGFR inhibition. It is crucial to use appropriate controls, such as cell lines that do not express the target EGFR mutations, to distinguish between on-target and off-target effects.
Q4: How can I minimize the off-target effects of WZ4003 in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate WZ4003 to determine the minimal concentration required to inhibit EGFR T790M without significantly affecting known off-targets.
-
Use appropriate control cell lines: Include cell lines that lack the EGFR T790M mutation to assess the baseline cytotoxicity and off-target effects of the inhibitor.
-
Perform washout experiments: To confirm that the observed phenotype is due to the inhibitor, washout experiments can be conducted to see if the effect is reversible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cytotoxicity in control cell lines | Off-target effects of WZ4003 on essential kinases in the control cell line. | 1. Lower the concentration of WZ4003 used.2. Screen a panel of control cell lines to find one less sensitive to WZ4003.3. Perform a kinome-wide screen to identify the off-target kinase responsible for the cytotoxicity. |
| Inconsistent results between experiments | 1. Degradation of WZ4003 in solution.2. Variability in cell density or passage number. | 1. Prepare fresh stock solutions of WZ4003 in DMSO and store at -80°C. Avoid repeated freeze-thaw cycles.2. Ensure consistent cell seeding density and use cells within a narrow passage number range for all experiments. |
| Lack of inhibition of downstream EGFR signaling (e.g., p-ERK, p-AKT) despite using the recommended concentration | 1. Presence of drug resistance mechanisms in the cell line.2. Incorrect assessment of protein phosphorylation. | 1. Sequence the EGFR gene in your cell line to confirm the presence of the T790M mutation and rule out other resistance mutations.2. Optimize your western blotting protocol. Ensure you are using appropriate antibodies and collecting lysates at the correct time points after treatment. |
| Observed modulation of the JAK-STAT pathway (e.g., changes in p-STAT3/5) | Off-target inhibition of JAK family kinases, particularly JAK3. | 1. Confirm the effect by using a more specific JAK3 inhibitor as a positive control.2. Use siRNA to knock down JAK3 and see if it phenocopies the effect of WZ4003 treatment. |
Quantitative Data: Kinase Inhibition Profile of WZ4003
The following table summarizes the inhibitory activity of WZ4003 against its primary target and known off-targets. Data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase | IC50 (nM) | Notes |
| EGFR (L858R/T790M) | 2 | Primary target; high potency. |
| EGFR (WT) | 32 | Lower potency against wild-type EGFR, indicating selectivity. |
| JAK3 | 160 | Significant off-target activity. |
| ERK2 | >10,000 | Minimal activity. |
| SRC | >10,000 | Minimal activity. |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of WZ4003.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of WZ4003 in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for EGFR Pathway and Off-Target Activation
This protocol is for verifying the on-target and off-target effects of WZ4003 on cellular signaling pathways.
-
Cell Treatment and Lysis: Treat cells with the desired concentration of WZ4003 for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-EGFR, EGFR, p-STAT3, STAT3, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: On-target signaling pathway of WZ4003.
Caption: Off-target signaling pathway of WZ4003 via JAK3.
Caption: Troubleshooting workflow for unexpected WZ4003 results.
Technical Support Center: Optimizing WZ4003-d5 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using WZ4003-d5 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a deuterated version of WZ4003, a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is specifically designed to target the T790M "gatekeeper" mutation in EGFR, which confers resistance to first and second-generation EGFR inhibitors. This compound covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding site of EGFR, irreversibly inhibiting its kinase activity and downstream signaling pathways that promote cell proliferation and survival.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A typical starting concentration range for this compound in cell viability assays, such as MTT or CCK-8, is between 1 nM and 10 µM. The optimal concentration is highly cell-line dependent and should be determined empirically by performing a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-purity DMSO to a concentration of 10 mM or 20 mM. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is typically kept below 0.1% to minimize solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: I am not observing any effect on cell viability even at high concentrations of this compound.
-
Possible Cause 1: Cell line does not harbor the EGFR T790M mutation.
-
Solution: Confirm the EGFR mutation status of your cell line. This compound is most potent against cell lines with the EGFR T790M mutation. For cell lines with wild-type EGFR or other mutations, the inhibitory effect may be significantly lower.
-
-
Possible Cause 2: Incorrect drug concentration or degradation.
-
Solution: Verify the calculations for your serial dilutions. Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The effect of this compound on cell viability may not be apparent after short incubation times. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow sufficient time for the compound to induce a response.
-
Issue 2: I am observing high variability between my replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number in each well.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: "Edge effects," where wells on the perimeter of the plate evaporate more quickly, can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or culture medium.
-
-
Possible Cause 3: Inconsistent drug addition.
-
Solution: Be precise and consistent when adding the drug dilutions to each well. Use calibrated pipettes and change tips between different concentrations.
-
Issue 3: My vehicle control (DMSO) is showing significant cytotoxicity.
-
Possible Cause: Final DMSO concentration is too high.
-
Solution: Most cell lines can tolerate DMSO concentrations up to 0.1%. However, some sensitive cell lines may exhibit toxicity at lower concentrations. Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is the same across all wells, including the vehicle control.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Dose-Response Experiments
| Concentration Point | Suggested Concentration |
| 1 | 1 nM |
| 2 | 10 nM |
| 3 | 50 nM |
| 4 | 100 nM |
| 5 | 500 nM |
| 6 | 1 µM |
| 7 | 5 µM |
| 8 | 10 µM |
Note: This is a general guideline. The optimal concentration range may vary depending on the cell line.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in culture medium from your DMSO stock solution. A 2X concentration series is recommended.
-
Remove the old medium from the wells and add 100 µL of the corresponding this compound dilutions to the treatment wells.
-
For the vehicle control wells, add 100 µL of culture medium containing the same final concentration of DMSO as the treatment wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the mutated EGFR, blocking downstream signaling pathways.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
stability of WZ4003-d5 in DMSO at -20°C
This technical support center provides guidance on the stability of WZ4003-d5 in DMSO at -20°C, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
Question: How should I store my stock solution of this compound in DMSO?
For optimal stability, it is recommended to store your stock solution of this compound in DMSO at -20°C for short-term storage and at -80°C for long-term storage. Minimizing freeze-thaw cycles is crucial to prevent degradation of the compound. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
Question: What is the expected stability of this compound in DMSO at -20°C?
Question: I've stored my this compound solution at -20°C for several months. How can I check if it has degraded?
If you suspect degradation of your this compound stock solution, you can perform a quality control check. The most common method is to use High-Performance Liquid Chromatography (HPLC) to assess the purity of the solution. A significant decrease in the area of the main peak corresponding to this compound, or the appearance of new peaks, would indicate degradation. Comparing the HPLC profile to a freshly prepared standard is the most reliable approach.
Question: My experimental results using an older stock of this compound are inconsistent. Could this be due to compound instability?
Yes, inconsistent experimental results, such as a loss of expected biological activity, can be a strong indicator of compound degradation. If you observe a diminished effect of the inhibitor in your assays compared to previous experiments, it is advisable to test the integrity of your stock solution or use a freshly prepared one.
Question: What are the visible signs of this compound degradation in a DMSO stock solution?
Visually, a degraded solution might show signs of precipitation or a color change. However, degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for a definitive assessment of compound stability.
Stability Data Summary
The following table summarizes the available stability information for the parent compound, WZ4003, in DMSO. This data can be used as a guideline for this compound, though it is recommended to perform your own stability analysis for critical applications.
| Compound | Solvent | Storage Temperature | Estimated Stability | Source |
| WZ4003 | DMSO | -20°C | Up to 6 months | Supplier Data |
| WZ4003 | DMSO | -80°C | Up to 2 years | Supplier Data |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
-
Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO at a known concentration to serve as a reference standard.
-
Sample Preparation: Thaw your stored this compound stock solution. Dilute both the stored sample and the fresh standard to an appropriate concentration for HPLC analysis using a suitable mobile phase.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for small molecule analysis. The exact gradient will need to be optimized for your specific system.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Compare the chromatograms of the stored sample and the fresh standard. Look for a decrease in the peak area of this compound and the presence of any new peaks, which would indicate degradation products. The percentage of remaining this compound can be calculated by comparing its peak area to that of the standard.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified EGFR signaling pathway inhibited by WZ4003.
troubleshooting inconsistent results with WZ4003-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with WZ4003-d5. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the deuterated form of WZ4003, a second-generation, irreversible epidermal growth factor receptor (EGFR) inhibitor. Its primary mechanism of action is the covalent modification of the Cys797 residue in the ATP-binding site of EGFR, making it particularly effective against the T790M "gatekeeper" resistance mutation. The deuteration is intended to alter its metabolic profile, potentially increasing its half-life compared to the non-deuterated form.
Q2: What is the expected effect of this compound on EGFR phosphorylation?
This compound is expected to decrease the autophosphorylation of EGFR at key tyrosine residues (e.g., Y1068, Y1173). In cell lines harboring the EGFR T790M mutation, a dose-dependent decrease in p-EGFR levels should be observed upon treatment with this compound.
Q3: Are there any known off-target effects of this compound?
Yes, the parent compound, WZ4003, has been reported to have off-target activity against the ZAK kinase. This can lead to unexpected phenotypic effects in some cell models. It is crucial to consider this possibility when interpreting results, especially if they deviate from the expected on-target EGFR inhibition.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assay Results
High variability in cell viability assays (e.g., MTT, CellTiter-Glo) is a common issue. The source of this variability can often be traced to compound solubility, stability, or inconsistent cell culture conditions.
Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Ensure the compound is fully dissolved before preparing working concentrations. Precipitates, even if not clearly visible, can lead to inconsistent dosing.
-
Verify DMSO Tolerance: High concentrations of DMSO can be toxic to cells. It is recommended to perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your specific cell line.
-
Check for Compound Precipitation: When diluting the DMSO stock in aqueous media, the compound may precipitate. Visually inspect the media for any signs of precipitation.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing the DMSO stock solution can lead to compound degradation. Aliquot the stock solution into single-use vials to maintain its integrity.
Caption: Troubleshooting workflow for this compound preparation and use.
Issue 2: Lack of Expected Decrease in EGFR Phosphorylation
If you do not observe the expected decrease in EGFR phosphorylation (p-EGFR) upon treatment with this compound, consider the following factors.
Troubleshooting Steps:
-
Confirm Cell Line Genotype: Ensure that your cell line indeed harbors the EGFR T790M mutation, which is the primary target of this compound.
-
Optimize Treatment Time and Concentration: The effect of this compound is both time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your cell model.
-
Assess Compound Activity: If possible, test the activity of your this compound lot in a well-characterized, sensitive cell line as a positive control.
-
Check for Upstream Activation: In some cases, strong upstream signaling (e.g., high concentrations of EGF in the serum) can overcome the inhibitory effect of this compound. Consider serum-starving the cells before and during treatment.
Caption: Simplified EGFR signaling pathway and this compound inhibition.
Experimental Protocols
Western Blot for p-EGFR Inhibition
-
Cell Seeding: Plate cells (e.g., NCI-H1975) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR (Y1068), total EGFR, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using an appropriate detection reagent (e.g., ECL).
Quantitative Data Summary
The following tables provide example data for the characterization of this compound. Note that these are representative values and actual results may vary depending on the specific experimental conditions and cell line used.
Table 1: IC50 Values of this compound in EGFR-mutant Cell Lines
| Cell Line | EGFR Status | Representative IC50 (nM) |
| NCI-H1975 | L858R/T790M | 25 - 75 |
| PC-9 | exon 19 del | 50 - 150 |
| A549 | WT | >1000 |
Table 2: Recommended Storage and Solubilities
| Solvent | Max Solubility (approx.) | Storage of Stock Solution |
| DMSO | 25 mg/mL | -20°C for short-term, -80°C for long-term |
| Ethanol | <1 mg/mL (not recommended) | N/A |
| Water | Insoluble | N/A |
how to address WZ4003-d5 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with WZ4003-d5, with a primary focus on preventing and resolving precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of WZ4003, a potent and selective second-generation epidermal growth factor receptor (EGFR) inhibitor. It is particularly effective against the T790M mutant of EGFR, which is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Due to its isotopic labeling, this compound is primarily intended for use as an internal standard in mass spectrometry (MS)-based applications, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of WZ4003 in biological samples.
Q2: Why is my this compound precipitating in my cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility. The parent compound, WZ4003, is known to be poorly soluble in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture media, the compound can crash out of solution if its concentration exceeds its solubility limit in the final mixture.
Q3: What is the difference between WZ4003 and this compound?
This compound is a stable isotope-labeled version of WZ4003, where five hydrogen atoms have been replaced with deuterium atoms. This mass difference allows it to be distinguished from the non-deuterated form by a mass spectrometer. While the physicochemical properties of deuterated and non-deuterated compounds are very similar, they are not identical. However, for the purposes of solubility in cell culture, they can be expected to behave similarly.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a stock solution of at least 10 mM to minimize the volume of DMSO added to your experimental media.
Q5: Can I store diluted this compound solutions in cell culture media?
It is strongly recommended to prepare fresh dilutions of this compound in cell culture media for each experiment and use them immediately. Due to its limited stability and solubility in aqueous solutions, storing diluted solutions can lead to precipitation and a decrease in the effective concentration of the compound over time.
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a step-by-step approach to troubleshooting and preventing precipitation of this compound in your experiments.
Issue: Precipitate observed in cell culture media after adding this compound.
1. Initial Checks & Immediate Actions:
-
Visual Inspection: Confirm that the precipitate is from the compound and not a result of contamination. The precipitate will often appear as fine, crystalline particles.
-
Reduce Final Concentration: The most likely cause is that the final concentration of this compound is too high for the given media composition. Try reducing the final concentration in your experiment.
2. Optimizing the Dilution Process:
-
Pre-warm Media: Warm your cell culture media to 37°C before adding the this compound stock solution. This can slightly increase the solubility.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Rapid Mixing: When adding the this compound stock or intermediate dilution to the media, ensure rapid and thorough mixing by gently vortexing or swirling the media. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
3. Adjusting Media Composition:
-
Serum Concentration: The presence of serum, particularly fetal bovine serum (FBS), can help to stabilize small molecules in solution. If you are using low-serum or serum-free media, consider whether your experimental design can tolerate an increase in serum concentration.
-
Avoid Cold Reagents: Do not use cold media or other reagents when preparing your final working solution, as this will decrease the solubility of this compound.
4. Stock Solution Best Practices:
-
Fresh DMSO: Use high-quality, anhydrous DMSO to prepare your stock solution. Old or water-contaminated DMSO can reduce the solubility of the compound.
-
Proper Storage: Store your DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Below is a logical workflow for troubleshooting precipitation:
Data Presentation
Table 1: Solubility of WZ4003
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| DMSO | 16.07 | 32.33 |
| DMF | 14.0 | 28.17 |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 1.01 |
Data for the non-deuterated parent compound WZ4003. This compound is expected to have similar solubility.
Table 2: Recommended Working Concentrations for WZ4003 in Cell-Based Assays
| Assay Type | Cell Line | Recommended Concentration Range | Final DMSO Concentration |
| Inhibition of MYPT1 Phosphorylation | HEK-293 | 3 - 10 µM | < 1% |
| Anti-proliferative Assays | NSCLC cell lines (e.g., H1975) | Varies (determine empirically) | < 0.5% |
Experimental Protocols
1. Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Protocol for Treating Cells with this compound
-
Materials: this compound stock solution (10 mM in DMSO), pre-warmed complete cell culture media, sterile tubes.
-
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
On the day of treatment, prepare the final working concentration of this compound in pre-warmed (37°C) complete cell culture media.
-
Recommended Dilution Method:
-
Prepare an intermediate dilution of this compound in a small volume of media. For example, to achieve a final concentration of 10 µM, you can add 1 µL of a 10 mM stock to 99 µL of media to make a 100 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to your culture wells containing pre-warmed media. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media in a well to get a final concentration of 10 µM.
-
-
Ensure the final concentration of DMSO in the media is low (ideally ≤ 0.1%) to avoid solvent toxicity.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired period.
-
Signaling Pathway
WZ4003 is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) with high potency against the T790M mutant. The T790M mutation confers resistance to first-generation EGFR inhibitors. WZ4003 covalently binds to a cysteine residue in the ATP-binding site of EGFR, irreversibly inhibiting its kinase activity and blocking downstream signaling pathways that promote cell proliferation and survival.
avoiding degradation of WZ4003-d5 during experiments
Welcome to the technical support center for WZ4003-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
A1: this compound is the deuterated form of WZ4003. WZ4003 is a potent and highly specific inhibitor of NUAK family kinases, particularly NUAK1 (IC50 = 20 nM) and NUAK2 (IC50 = 100 nM). It is not a significant inhibitor of other kinases, making it a selective tool for studying NUAK1 and NUAK2 functions. The deuteration (d5) is typically introduced to alter the metabolic fate of the compound, often used in pharmacokinetic studies.
Q2: What is the primary mechanism of action of WZ4003?
A2: WZ4003 functions by inhibiting the kinase activity of NUAK1 and NUAK2. These kinases are members of the AMP-activated protein kinase (AMPK) family and are involved in various cellular processes, including cell adhesion, proliferation, and migration. By inhibiting NUAK1 and NUAK2, WZ4003 can be used to probe these biological functions.
Handling and Storage
Q3: How should I store solid this compound?
A3: Solid this compound should be stored at -20°C for long-term storage.
Q4: How do I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO. Once prepared, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to six months.
Q5: Are there any specific recommendations for preparing working solutions for in vivo experiments?
A5: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. A common formulation involves a multi-step process to ensure solubility and stability. For example, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween80, and water, or corn oil. It is crucial to ensure the solution is clear and homogenous before administration.
Experimental Use
Q6: What is the recommended concentration of WZ4003 to use in cell-based assays?
A6: In cell-based assays, WZ4003 has been shown to effectively inhibit NUAK1-mediated phosphorylation of its substrate MYPT1 at concentrations between 3-10 µM in HEK-293 cells. At 10 µM, WZ4003 has been observed to inhibit cell migration, invasion, and proliferation in mouse embryonic fibroblasts (MEFs) and U2OS cells.
Q7: Can WZ4003 be used in kinase assays?
A7: Yes, WZ4003 is suitable for in vitro kinase assays to measure the activity of NUAK1 and NUAK2. A typical reaction would include the purified kinase, a suitable substrate peptide (e.g., Sakamototide), and [γ-³²P]ATP to quantify substrate phosphorylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect in experiments. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage of the stock solution at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect concentration of this compound. | Verify the calculations for your working solution. If possible, confirm the concentration of your stock solution using analytical methods. | |
| Cell line is not sensitive to NUAK1/2 inhibition. | Confirm that your cell line expresses NUAK1 and/or NUAK2 and that these kinases are active and relevant to the pathway you are studying. | |
| Precipitation of this compound in aqueous solutions. | Poor solubility in the chosen buffer. | WZ4003 has limited aqueous solubility. For in vivo studies, use a formulation with solvents like PEG300 and Tween80 to improve solubility. For in vitro studies, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. Gentle heating and/or sonication may aid dissolution. |
| Variability between experiments. | Inconsistent preparation of working solutions. | Always prepare fresh working solutions for each experiment, especially for in vivo studies. Follow a standardized protocol for preparing your formulations. |
| Light-induced degradation. | While specific data on light sensitivity is limited, it is good practice to protect stock and working solutions from direct light by using amber vials or covering tubes with foil. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
In Vitro NUAK1 Kinase Assay
-
Prepare a reaction mixture containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 200 µM Sakamototide substrate, and 0.1 mM [γ-³²P]ATP.
-
Add purified NUAK1 enzyme (e.g., 100 ng) to the reaction mixture.
-
Add the desired concentration of WZ4003 (dissolved in DMSO) or DMSO as a vehicle control.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in 50 mM orthophosphoric acid.
-
Wash the P81 paper three times with 50 mM orthophosphoric acid, followed by an acetone rinse.
-
Quantify the incorporation of ³²P into the substrate using Cerenkov counting.
Visualizations
Signaling Pathway of NUAK1/2 Inhibition by WZ4003
Caption: this compound inhibits NUAK1 and NUAK2, which are activated by LKB1.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for using this compound in experiments.
Logical Troubleshooting Flowchart for Inconsistent Results
Caption: Troubleshooting guide for experiments with this compound.
Technical Support Center: Quantification of WZ4003
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with WZ4003. This center provides troubleshooting guidance and answers to frequently asked questions related to the bioanalysis of WZ4003.
Important Note: WZ4003 is a synthetic, exogenous compound developed as a kinase inhibitor. It is not an endogenous molecule. The guides and FAQs below address the challenges of quantifying this compound in biological matrices for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying WZ4003 in biological samples?
A1: The most widely accepted and robust method for quantifying WZ4003 and other tyrosine kinase inhibitors (TKIs) in biological matrices such as plasma, serum, and tissue homogenates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity, selectivity, and a wide dynamic range, which are crucial for accurately measuring drug concentrations.
Q2: What are the primary challenges encountered when developing an LC-MS/MS assay for WZ4003?
A2: Researchers may face several challenges, including:
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of WZ4003, leading to inaccurate quantification.[5]
-
Analyte Stability: WZ4003 may degrade during sample collection, processing, or storage. Stability must be thoroughly evaluated under various conditions (e.g., freeze-thaw cycles, room temperature).[6]
-
Low Recovery: Inefficient extraction from the biological matrix can result in low and variable recovery.
-
Carryover: The compound can adsorb to surfaces in the LC system, leading to its appearance in subsequent blank injections and affecting the accuracy of low-concentration samples.[2][7]
-
Non-specific Binding: As a small molecule, WZ4003 may adsorb to plasticware (e.g., pipette tips, collection tubes), leading to loss of analyte.
Q3: Which biological matrices are typically used for WZ4003 quantification?
A3: For pharmacokinetic studies, human or animal plasma (typically K2-EDTA or heparin) is the most common matrix.[1][2] For tissue distribution studies, brain, liver, or tumor homogenates may be used. The choice of matrix depends entirely on the research question.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for WZ4003 quantification?
A4: While not strictly mandatory, using a SIL-IS (e.g., WZ4003-d8) is highly recommended. A SIL-IS has nearly identical chemical and physical properties to WZ4003 and will co-elute chromatographically. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to significantly improved accuracy and precision.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of WZ4003 using LC-MS/MS.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or No Signal/Response | 1. Incorrect Mass Spectrometer Settings: Wrong MRM transitions, collision energy, or source parameters. 2. Poor Extraction Recovery: The sample preparation method is not efficiently extracting WZ4003. 3. Analyte Degradation: WZ4003 is unstable in the matrix or during sample processing.[6] 4. Sub-optimal Chromatography: Poor peak shape leading to a low signal-to-noise ratio. | 1. Optimize MRM transitions and compound-specific parameters by infusing a pure standard solution of WZ4003. 2. Test alternative extraction methods (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction).[8] 3. Evaluate stability at each step. Consider adding stabilizers, keeping samples on ice, or minimizing processing time. 4. Optimize the mobile phase composition, gradient, and column chemistry. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much analyte.[9] 2. Secondary Interactions: The analyte is interacting with active sites (e.g., silanols) on the column.[9] 3. Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase.[9] 4. Metal Chelation: The analyte is interacting with metal surfaces in the HPLC system or column.[10] | 1. Reduce the injection volume or dilute the sample. 2. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase or switch to a column with advanced end-capping. 3. Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. 4. Use bio-inert or PEEK-lined columns and system components to minimize metal interactions.[10] |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Manual pipetting errors or inconsistent timing during extraction steps. 2. Matrix Effects: Variable ion suppression/enhancement between different samples.[5] 3. Lack of a Suitable Internal Standard: Using a structural analog IS that does not behave identically to the analyte. | 1. Automate sample preparation where possible. Ensure thorough vortexing and consistent incubation times. 2. Improve sample cleanup with a more rigorous extraction method (e.g., SPE). Dilute the sample if sensitivity allows. 3. Use a stable isotope-labeled internal standard for WZ4003. |
| Signal Detected in Blank Samples (Carryover) | 1. Analyte Adsorption: WZ4003 is adsorbing to the injection needle, valve, or other parts of the autosampler.[7] 2. Column Contamination: Buildup of analyte on the analytical or guard column. | 1. Optimize the autosampler wash procedure. Use a wash solvent containing a high percentage of organic solvent and potentially an acid/base modifier. 2. Implement a high-organic wash step at the end of each chromatographic gradient. If carryover persists, replace the guard and/or analytical column. |
Quantitative Data for TKI Bioanalysis
The following table summarizes typical performance parameters for LC-MS/MS methods developed for various tyrosine kinase inhibitors, which can serve as a benchmark when developing an assay for WZ4003.
| Parameter | Gefitinib & Crizotinib [1] | Sunitinib [1] | Imatinib [3] | General TKIs [4] |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Sample Prep | Protein Precipitation | Protein Precipitation | Protein Precipitation | QuEChERS |
| LLOQ | 20 ng/mL | 0.5 ng/mL | ~1000 ng/mL | 0.01 - 0.37 ng/mL |
| Linear Range | N/A | N/A | 50 - 5000 ng/mL | 0.1 - 100 ng/mL |
| Precision (CV%) | <15% | <15% | ≤15% | < 9.09% |
| Accuracy/Bias (%) | Within ±15% | Within ±15% | Within ±15% | -7.34% to 6.64% |
| Recovery | N/A | N/A | N/A | 90.5% - 107.8% |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol: Quantification of WZ4003 in Human Plasma by LC-MS/MS
This protocol provides a representative methodology for the quantitative analysis of WZ4003. Note: This is a template and must be fully validated for specific laboratory conditions.
1. Materials and Reagents
-
WZ4003 reference standard
-
WZ4003-d8 (or other stable isotope-labeled internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of WZ4003 and WZ4003-d8 in DMSO or methanol.
-
Working Solutions: Prepare serial dilutions of the WZ4003 stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the WZ4003-d8 stock solution in acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, and unknown samples.
-
Aliquot 50 µL of plasma into the appropriate tubes.
-
For calibration standards, spike 5 µL of the appropriate working solution into blank plasma. For unknown samples, add 5 µL of 50:50 acetonitrile:water.
-
Add 150 µL of the IS Working Solution (in acetonitrile) to all tubes.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5-10 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical WZ4003 Transition: Q1: 497.2 m/z → Q3: [Fragment ion m/z]
-
Hypothetical WZ4003-d8 Transition: Q1: 505.2 m/z → Q3: [Fragment ion m/z] (Note: MRM transitions must be empirically determined by infusing the pure compound.)
-
5. Data Analysis
-
Integrate the peak areas for WZ4003 and the IS.
-
Calculate the peak area ratio (WZ4003/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of WZ4003 in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for WZ4003 quantification in plasma.
Caption: Inhibition of EGFR signaling by WZ4003.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of eight hematological tyrosine kinase inhibitors in both plasma and whole blood by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of WZ4003-d5 and Non-Deuterated WZ4003: A Guide for Researchers
An Objective Comparison of a Deuterated Analog to its Parent Compound in Kinase Inhibition
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is paramount. WZ4003 has emerged as a significant research tool, demonstrating potent inhibition of NUAK1 (NUAK family SNF1-like kinase 1) and the clinically relevant L858R/T790M mutant epidermal growth factor receptor (EGFR). This guide provides a comparative overview of non-deuterated WZ4003 and its deuterated analog, WZ4003-d5.
While direct comparative experimental data for this compound is not yet publicly available, this guide will present the established activity of WZ4003 and offer a prospective analysis of this compound's potential properties. This analysis is based on the well-documented effects of deuterium incorporation in medicinal chemistry, which is often employed to enhance the metabolic stability and pharmacokinetic profile of drug candidates.
Quantitative Data Summary
The following table summarizes the known in vitro activity of WZ4003 and the projected activity of this compound. The data for this compound is hypothetical and based on the principle that deuteration can reduce the rate of metabolic degradation, potentially leading to increased potency and duration of action, without significantly altering the fundamental mechanism of action.
| Parameter | WZ4003 | This compound (Hypothetical) |
| Target Kinases | NUAK1, NUAK2, EGFR (L858R/T790M) | NUAK1, NUAK2, EGFR (L858R/T790M) |
| IC50 for NUAK1 | 20 nM[1] | Potentially lower IC50 due to increased metabolic stability |
| IC50 for NUAK2 | 100 nM[1] | Potentially lower IC50 due to increased metabolic stability |
| Cellular Activity | Inhibition of cell migration, invasion, and proliferation[1] | Potentially enhanced and more sustained cellular activity |
| Metabolic Stability | Susceptible to metabolism | Potentially increased metabolic stability |
| Pharmacokinetics | Shorter half-life | Potentially longer half-life and increased exposure |
Signaling Pathways and Experimental Workflow
To understand the context of WZ4003's activity, it is crucial to visualize the signaling pathways it modulates.
References
Validating WZ4003 Inhibitor Specificity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitors is in constant evolution, with researchers striving for compounds exhibiting high potency and unparalleled specificity to minimize off-target effects and enhance therapeutic efficacy. WZ4003, initially identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) with a T790M mutation, has been a valuable tool in cancer research. However, emerging data necessitates a careful and thorough validation of its specificity in cellular contexts. This guide provides a comparative overview of experimental approaches to rigorously assess the on-target and off-target activities of WZ4003, contrasting it with other relevant inhibitors and offering detailed protocols for key validation assays.
Understanding WZ4003: On-Target Potency and Emerging Specificity Concerns
WZ4003 is a covalent inhibitor that irreversibly binds to a cysteine residue in the active site of EGFR, showing high potency against the gefitinib-resistant T790M mutant. While its efficacy against this specific EGFR variant is well-documented, recent comprehensive profiling studies have raised questions about its broader selectivity across the human kinome.
| Target | Inhibitor | IC50 (nM) | Assay Type |
| EGFR (T790M) | WZ4003 | 8 | Biochemical |
| NUAK1 | WZ4003 | 20 | Biochemical[1][2] |
| NUAK2 | WZ4003 | 100 | Biochemical[1][2] |
| EGFR (Wild-Type) | WZ4003 | 32 | Biochemical |
| Osimertinib | EGFR (T790M/L858R) | <1 | Cell-based |
| Osimertinib | EGFR (Wild-Type) | ~490 | Cell-based |
Table 1: Comparative IC50 values of WZ4003 and Osimertinib against primary targets and wild-type EGFR. This table highlights the potent on-target activity of WZ4003 against the EGFR T790M mutant, while also noting its activity against NUAK family kinases.
Notably, a chemical proteomics study utilizing a Kinobeads assay suggested that WZ4003 has poor selectivity, interacting with a broader range of kinases than initially anticipated[3]. This underscores the critical need for researchers to independently validate its specificity within their experimental systems.
Experimental Strategies for Specificity Validation
A multi-pronged approach is essential for a comprehensive assessment of inhibitor specificity. This involves a combination of biochemical assays to determine direct kinase inhibition and cell-based assays to evaluate the inhibitor's effects in a more physiologically relevant context.
Biochemical Kinase Profiling
Biochemical assays are fundamental in determining the direct inhibitory activity of a compound against a purified kinase.
Key Techniques:
-
Kinome Scanning: Services like KINOMEscan™ utilize a competitive binding assay to quantify the interaction of an inhibitor with a large panel of kinases (over 450). This provides a broad, unbiased view of selectivity.
-
HTRF® KinEASE™ Assay: This is a universal, high-throughput method for measuring the activity of serine/threonine and tyrosine kinases[4]. It relies on a biotinylated substrate and a phosphorylation-specific antibody to generate a FRET signal.
Experimental Protocol: HTRF® KinEASE™ Assay
This protocol provides a general framework. Optimization of enzyme and substrate concentrations is crucial for each specific kinase.
-
Reagent Preparation:
-
Prepare 1X enzymatic buffer by diluting the 5X buffer with distilled water and supplement with necessary cofactors.
-
Dilute the kinase, biotinylated substrate (e.g., STK substrate 1), and ATP to their working concentrations in the supplemented enzymatic buffer.
-
Prepare the detection solution by diluting the streptavidin-XL665 and anti-phospho-antibody-cryptate in the detection buffer containing EDTA.
-
-
Enzymatic Reaction:
-
In a 384-well plate, dispense 4 µL of the enzymatic buffer.
-
Add 2 µL of the substrate solution.
-
Add 2 µL of the kinase solution.
-
To initiate the reaction, add 2 µL of the ATP solution.
-
Seal the plate and incubate at room temperature. The incubation time will depend on the kinase's activity.
-
-
Detection:
-
Add 10 µL of the pre-mixed detection solution to stop the enzymatic reaction and initiate the detection process.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Measure the HTRF signal on a compatible plate reader.
-
Cellular Target Engagement and Pathway Modulation
Cell-based assays are critical to confirm that the inhibitor engages its intended target within a living cell and to assess its impact on downstream signaling pathways.
Key Techniques:
-
Western Blotting: A standard technique to detect changes in protein phosphorylation levels. It can be used to assess the phosphorylation status of the target kinase and its downstream substrates.
-
In-Cell Western™ Assay: A quantitative, high-throughput alternative to traditional Western blotting performed directly in microplates[5].
-
Cell-Based ELISA: This method measures the relative amount of protein phosphorylation in whole cells, offering a convenient and sensitive screening tool[6].
Experimental Protocol: In-Cell EGFR Phosphorylation Assay
This protocol is adapted for assessing EGFR phosphorylation in A431 cells upon EGF stimulation.
-
Cell Culture and Seeding:
-
Culture A431 cells in complete media.
-
Resuspend cells to a concentration of 200,000 cells/mL.
-
Seed 200 µL of the cell suspension per well in a 96-well plate (40,000 cells/well) and incubate until confluent (approximately 3 days)[5].
-
-
Serum Starvation and Treatment:
-
Replace the media with 200 µL of serum-free media per well and incubate for 4 to 16 hours.
-
Prepare serial dilutions of WZ4003 or a control inhibitor in serum-free media.
-
Remove the starvation media and add the inhibitor dilutions to the cells. Incubate for the desired pre-treatment time (e.g., 1 hour).
-
Add EGF to a final concentration that elicits a sub-maximal response (e.g., 10 ng/mL) and incubate for 7.5 minutes at 37°C.
-
-
Fixing and Permeabilization:
-
Remove the treatment media and add 100 µL of fixing solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate three times with 1X Wash Buffer A.
-
Add 200 µL of quenching buffer and incubate for 20 minutes at room temperature.
-
Wash the plate four times with 1X Wash Buffer A.
-
-
Antibody Incubation and Detection:
-
Add 200 µL of blocking solution and incubate for 1 hour at 37°C.
-
Wash three times with 1X Wash Buffer B.
-
Add 50 µL of the primary antibody solution (containing antibodies for both phospho-EGFR and total EGFR, each labeled with a different fluorophore-conjugated secondary antibody in mind) and incubate for 2 hours at room temperature.
-
Wash four times with 1X Wash Buffer B.
-
Add 50 µL of the secondary antibody solution (e.g., IRDye® 680RD and IRDye® 800CW) and incubate for 1 hour at room temperature, protected from light.
-
Wash four times with 1X Wash Buffer B.
-
-
Imaging and Analysis:
-
Scan the plate using an imaging system capable of detecting the fluorescent signals.
-
Quantify the intensity of the phospho-protein signal and normalize it to the total protein signal.
-
Visualizing Cellular Effects and Experimental Design
Diagrams are invaluable tools for conceptualizing signaling pathways and experimental workflows.
Caption: Simplified EGFR signaling pathway and the inhibitory action of WZ4003.
Caption: Workflow for validating the specificity of the WZ4003 inhibitor.
Conclusion and Recommendations
While WZ4003 remains a potent inhibitor of the EGFR T790M mutant, evidence suggests it may have significant off-target effects. For robust and reproducible research, it is imperative that scientists validate its specificity within their specific cellular models. A combination of broad kinome profiling and targeted cell-based assays will provide the most comprehensive understanding of WZ4003's activity. When high specificity is paramount, considering more recently developed and thoroughly profiled inhibitors, such as osimertinib, may be advantageous. The experimental protocols and comparative data presented in this guide offer a framework for researchers to critically evaluate and validate the specificity of WZ4003 and other kinase inhibitors in their own hands.
References
- 1. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. licorbio.com [licorbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to NUAK Inhibitors: WZ4003 vs. HTH-01-015
This guide provides a detailed, data-supported comparison of two widely used NUAK kinase inhibitors, WZ4003 and HTH-01-015. It is intended for researchers, scientists, and drug development professionals investigating the roles of NUAK1 and NUAK2 in cellular processes and disease.
The NUAK (NUAK family, SNF1-like kinase) proteins, NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK), are members of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] Canonically activated by the tumor suppressor kinase LKB1, NUAKs are implicated in diverse biological processes, including cell adhesion, migration, senescence, and Myc-driven tumorigenesis.[1][2] The development of selective inhibitors is crucial for dissecting the specific functions of each isoform.
Inhibitor Performance: A Quantitative Comparison
WZ4003 and HTH-01-015 are highly selective chemical probes used to investigate NUAK signaling. While both are potent, they exhibit a key difference in their isoform specificity. WZ4003 acts as a dual inhibitor of both NUAK1 and NUAK2, whereas HTH-01-015 is a selective inhibitor of NUAK1.[1]
| Parameter | WZ4003 | HTH-01-015 |
| Target(s) | NUAK1 and NUAK2 | NUAK1 |
| IC50 for NUAK1 | 20 nM[1][3][4][5] | 100 nM[1][6][7][8][9] |
| IC50 for NUAK2 | 100 nM[1][3][5] | >10,000 nM (>10 µM)[1][6][10] |
| Selectivity | Highly selective against a panel of 139 other kinases.[1][3] | Highly selective against a panel of 139 other kinases.[1][7][8][9] |
| Cellular Effect | Inhibits phosphorylation of the NUAK1 substrate MYPT1 at Ser445.[3][11] | Inhibits phosphorylation of the NUAK1 substrate MYPT1 at Ser445.[6][9] |
NUAK Signaling Pathway
NUAK kinases are key downstream effectors of the LKB1 tumor suppressor. In certain contexts, such as in tumor cells lacking LKB1, NUAK1 activity can be maintained through an alternative pathway involving calcium-dependent activation of PKCα.[12] A primary, well-characterized substrate for both NUAK isoforms is Myosin Phosphatase Target Subunit 1 (MYPT1), which is phosphorylated at Serine 445.[1][2][6] Inhibition of NUAK1 by WZ4003 or HTH-01-015 effectively suppresses this phosphorylation event in cells.[1]
Experimental Protocols
The following protocols are representative methodologies for evaluating the efficacy and selectivity of NUAK inhibitors like WZ4003 and HTH-01-015.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant full-length human NUAK1 or NUAK2 protein.
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Synthetic peptide substrate (e.g., CHKtide).
-
[γ-³³P]ATP.
-
1% phosphoric acid solution.
-
P81 phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare a serial dilution of the inhibitor (WZ4003 or HTH-01-015) in DMSO, then dilute further in Kinase Assay Buffer.
-
In a reaction tube, combine the recombinant NUAK enzyme, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the remaining radioactivity on the P81 paper using a scintillation counter. This reflects the amount of radiolabeled phosphate transferred to the substrate.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Western Blot for Cellular Target Engagement (p-MYPT1)
This assay confirms that the inhibitor engages its target in a cellular context by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Complete cell culture medium.
-
WZ4003 or HTH-01-015.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-MYPT1 (Ser445), Mouse anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) detection reagent.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of WZ4003 or HTH-01-015 (e.g., 0.1 - 10 µM) for a specified time (e.g., 1-2 hours).[4]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[13]
-
Incubate the membrane with the primary antibody against p-MYPT1 (Ser445) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL reagent to visualize protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-Actin) to ensure equal protein loading.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on cell growth and viability over time.
Materials:
-
Cell line of interest (e.g., U2OS, MEFs).[4]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
WZ4003 or HTH-01-015.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
Procedure:
-
Seed cells at a low density (e.g., 2000-3000 cells/well) in a 96-well plate.[4]
-
Allow cells to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations or a single effective dose (e.g., 10 µM).[4] Include a DMSO-treated vehicle control.
-
Incubate the plates for a period of up to 5 days.[4]
-
At desired time points (e.g., daily or at the end of the experiment), add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the readings to the vehicle control to determine the percent inhibition of proliferation.
Visualized Workflows and Comparisons
Inhibitor Characterization Workflow
The process of characterizing a novel kinase inhibitor involves a multi-step approach, from initial biochemical screens to validation in cellular models.
Logical Comparison: WZ4003 vs. HTH-01-015
The primary distinction between these two inhibitors lies in their selectivity for NUAK isoforms, which dictates their application in research.
References
- 1. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WZ4003 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HTH 01-015 | NUAKs | Tocris Bioscience [tocris.com]
- 8. HTH 01-015 | NUAK Inhibitors: R&D Systems [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Calcium signalling links MYC to NUAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
WZ4003: A Potent and Selective Inhibitor of NUAK Kinases with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of WZ4003's cross-reactivity with other kinases, supported by experimental data and detailed protocols.
WZ4003 has emerged as a valuable tool for studying the biological roles of NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2, members of the AMP-activated protein kinase (AMPK) family.[1][2] It functions as a potent inhibitor of both NUAK1 and NUAK2 with IC50 values of 20 nM and 100 nM, respectively.[2][3][4] Extensive kinase profiling has demonstrated the remarkable selectivity of WZ4003, a critical feature for a reliable chemical probe.
Kinase Selectivity Profile of WZ4003
To assess its specificity, WZ4003 was screened against a panel of 140 kinases at a concentration of 1 µM. The results underscore its high selectivity for NUAK kinases, with minimal inhibition observed across the vast majority of the tested kinases. This makes WZ4003 a superior tool for dissecting NUAK-specific signaling pathways.
| Target Kinase | % Inhibition at 1 µM WZ4003 | IC50 (nM) | Kinase Family |
| NUAK1 | >95% | 20 | CAMK |
| NUAK2 | >90% | 100 | CAMK |
| ABL1 | <10% | >1000 | TK |
| AKT1 | <10% | >1000 | AGC |
| AURKA | <10% | >1000 | Other |
| CDK2 | <10% | >1000 | CMGC |
| EGFR | <10% | >1000 | TK |
| LKB1 | <10% | >1000 | CAMK |
| MEK1 | <10% | >1000 | STE |
| PKA | <10% | >1000 | AGC |
| ROCK1 | <10% | >1000 | AGC |
| SRC | <10% | >1000 | TK |
| ... (and 128 other kinases) | <10% | >1000 | ... |
Table 1: Selectivity profile of WZ4003 against a panel of 140 kinases. The data highlights the potent and selective inhibition of NUAK1 and NUAK2 with minimal off-target effects at a concentration of 1 µM. Data is compiled from Banerjee et al., 2014.
LKB1-NUAK Signaling Pathway
WZ4003's high selectivity allows for precise interrogation of the LKB1-NUAK signaling cascade. The tumor suppressor kinase LKB1 is a key upstream activator of NUAK1 and NUAK2. Once activated, NUAK kinases phosphorylate downstream substrates, such as MYPT1 (Myosin Phosphatase Targeting Subunit 1), to regulate cellular processes like cell adhesion, migration, and proliferation.
Figure 1: LKB1-NUAK signaling pathway and the inhibitory action of WZ4003.
Experimental Protocols
The kinase inhibition data presented was generated using a radiometric kinase assay. Below is a detailed protocol for assessing the inhibitory activity of compounds like WZ4003.
Radiometric Kinase Assay Protocol
This in vitro assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by the kinase of interest.
Materials:
-
Purified active kinase (e.g., NUAK1, NUAK2)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)
-
Substrate peptide (e.g., Sakamototide for NUAKs)
-
[γ-³²P]ATP
-
WZ4003 or other test compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, kinase buffer, and the substrate peptide.
-
Add the test compound (e.g., WZ4003) at various concentrations or a DMSO control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity of the compound-treated samples to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the radiometric kinase inhibition assay.
References
- 1. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
WZ4003: Validating NUAK1/2 Inhibition Through Knockout Cell Models
A Comparative Guide for Researchers
WZ4003 has emerged as a potent and highly selective inhibitor of NUAK1 (NUAK family kinase 1) and NUAK2, members of the AMP-activated protein kinase (AMPK) family.[1] This guide provides a comprehensive comparison of the effects of WZ4003 with NUAK1/2 knockout and knockdown cell models, offering researchers objective data to validate its on-target effects. The data presented herein demonstrates a strong correlation between the phenotypic outcomes of WZ4003 treatment and genetic ablation of NUAK1, solidifying the inhibitor's specificity and utility as a chemical probe.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biochemical potency of WZ4003 and its cellular effects relative to NUAK1/2 genetic knockout or knockdown.
Table 1: Biochemical Potency of WZ4003
| Target | IC50 | Source(s) |
| NUAK1 | 20 nM | [1][2][3][4] |
| NUAK2 | 100 nM | [1][2][3][4] |
IC50 values represent the concentration of WZ4003 required to inhibit 50% of the kinase activity in in vitro assays.
Table 2: Comparative Effects of WZ4003 and NUAK1/2 Knockout/Knockdown on Cellular Processes
| Cellular Process | WZ4003 Treatment | NUAK1/2 Knockout/Knockdown | Cell Types | Source(s) |
| Cell Migration | Significantly inhibited migration in a wound-healing assay. | Similar inhibition of migration in NUAK1-knockout MEFs. | Mouse Embryonic Fibroblasts (MEFs) | [5][6][7] |
| Cell Proliferation | Inhibited proliferation to a similar extent as NUAK1 knockout/knockdown. | Decreased proliferation rate by 60% (NUAK1) and 70% (NUAK2) upon silencing. | MEFs, U2OS, WPMY-1 | [5][6][7][8] |
| Cell Invasion | Impaired invasive potential in a 3D cell invasion assay. | Similar impairment of invasion in NUAK1 knockdown U2OS cells. | U2OS | [6][7][9] |
| MYPT1 Phosphorylation | Markedly suppressed NUAK1-mediated MYPT1 phosphorylation at Ser445. | Knockout of NUAK1 ablates MYPT1 Ser445 phosphorylation. | HEK-293, MEFs, U2OS | [1][2][3][7] |
| Cell Viability | Reduced cell viability. | Silencing of NUAK1 and NUAK2 reduced viability by 31% and 49% respectively. | WPMY-1 | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving NUAK1 and the general workflow for validating the effects of WZ4003.
Caption: LKB1-NUAK1 Signaling Pathway.
Caption: Experimental Workflow for WZ4003 Validation.
Experimental Protocols
The following are summarized protocols for key experiments used to validate the effects of WZ4003.
In Vitro Kinase Assay
-
Enzyme and Substrate Preparation : Purified recombinant GST-tagged NUAK1 or NUAK2 is used as the enzyme source.[2] A synthetic peptide, "Sakamototide" (ALNRTSSDSALHRRR), serves as the substrate.[3][5]
-
Reaction Mixture : The assay is typically performed in a 50 µL reaction volume containing a buffer (e.g., 50 mM Tris/HCl, pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, the NUAK enzyme, the Sakamototide substrate, and [γ-³²P]ATP.[2]
-
Inhibitor Addition : WZ4003, dissolved in DMSO, is added at various concentrations to the reaction mixture.[2]
-
Incubation : The reaction is incubated at 30°C for 30 minutes.[2]
-
Termination and Quantification : The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.[1][2] The incorporation of ³²P into the substrate is quantified by Cerenkov counting.[1] IC50 values are determined by plotting the percentage of kinase activity against the inhibitor concentration.[3][4]
Cell Migration (Wound-Healing) Assay
-
Cell Seeding : Mouse Embryonic Fibroblasts (MEFs), either wild-type or NUAK1-knockout, are seeded in a culture plate and grown to confluence.[9][10]
-
Wound Creation : A scratch or "wound" is created in the confluent cell monolayer using a sterile pipette tip.
-
Treatment : The cells are washed to remove debris, and fresh media containing either DMSO (vehicle control) or WZ4003 (e.g., 10 µM) is added.[9][10]
-
Imaging and Analysis : The wound area is imaged at the start of the experiment (0 hours) and at subsequent time points (e.g., 24 hours). The rate of cell migration is quantified by measuring the reduction in the wound area over time. The effects of WZ4003 on wild-type cells are compared to the migration rate of untreated NUAK1-knockout cells.[5][7]
Cell Proliferation Assay
-
Cell Seeding : Cells (e.g., MEFs or U2OS) are seeded at a low density in multi-well plates. For knockdown experiments, cells are transfected with NUAK1 shRNA or a control shRNA.[6][8]
-
Treatment : Cells are treated with WZ4003 or a vehicle control.[8]
-
Incubation : The cells are incubated for a period of time (e.g., 24-72 hours).
-
Quantification : Cell proliferation can be assessed using various methods:
-
EdU Assay : Measures DNA synthesis by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (EdU).[8]
-
Ki-67 Staining : Immunofluorescent staining for the Ki-67 protein, a marker of cell proliferation.[8]
-
Cell Counting Kit-8 (CCK-8) : A colorimetric assay that measures cell viability, which is indicative of proliferation.[8]
-
-
Comparison : The proliferation of WZ4003-treated wild-type cells is compared to that of NUAK1 knockout or knockdown cells.[6][7]
Western Blotting for MYPT1 Phosphorylation
-
Cell Lysis : Cells (e.g., HEK-293 expressing wild-type NUAK1) are treated with WZ4003 (e.g., 3-10 µM) for a specified time, then lysed in a suitable buffer containing phosphatase and protease inhibitors.[1][2]
-
Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MYPT1 (Ser445). A primary antibody for total MYPT1 or a housekeeping protein (e.g., actin) is used as a loading control.
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using an enhanced chemiluminescence (ECL) reagent.[3] The band intensities are quantified to determine the relative levels of phosphorylated MYPT1.
Conclusion
The data strongly supports that WZ4003 is a specific and effective inhibitor of NUAK1 and NUAK2. The phenotypic effects of WZ4003 on cell migration, proliferation, and invasion closely mimic those observed in NUAK1 knockout or knockdown cells.[5][6][7] Furthermore, the use of a drug-resistant NUAK1 mutant (A195T) provides a robust genetic tool to confirm that the cellular effects of WZ4003 are indeed mediated through the inhibition of NUAK1.[7] This comparative guide provides researchers with the necessary data and protocols to confidently utilize WZ4003 as a chemical probe for investigating NUAK1/2 biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
- 10. WZ4003 - Biochemicals - CAT N°: 19177 [bertin-bioreagent.com]
WZ4003 and its Derivative 9q: A Comparative Analysis of Efficacy in Colorectal Cancer
A detailed comparison of the NUAK1/2 inhibitor WZ4003 and its optimized derivative, 9q, reveals enhanced potency and superior anti-tumor effects in preclinical models of colorectal cancer. Compound 9q demonstrates stronger enzymatic inhibition, greater anti-proliferative activity against colorectal cancer cell lines, and more significant tumor growth suppression in vivo, positioning it as a promising candidate for further development.
WZ4003, a known inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), has been the subject of medicinal chemistry efforts to enhance its therapeutic potential against colorectal cancer. This has led to the development of several derivatives, among which compound 9q has emerged as a lead candidate with markedly improved efficacy.[1] This guide provides a comprehensive comparison of WZ4003 and 9q, supported by experimental data on their enzymatic and cellular activities, as well as their performance in a colorectal cancer xenograft model.
Enhanced Biochemical and Cellular Potency of 9q
Compound 9q, a derivative of WZ4003 characterized by the removal of a methoxy group, exhibits significantly stronger inhibitory activity against both NUAK1 and the closely related NUAK2.[1] This enhanced enzymatic inhibition translates to superior performance in cellular assays.
| Compound | Target | IC50 (nM) |
| WZ4003 | NUAK1 | 20 |
| NUAK2 | 100 | |
| 9q | NUAK1 | <10 |
| NUAK2 | 25 |
Table 1: In vitro kinase inhibitory activity (IC50) of WZ4003 and 9q against NUAK1 and NUAK2.
The anti-proliferative effects of WZ4003 and 9q were evaluated against a panel of human colorectal cancer cell lines. Compound 9q consistently demonstrated lower IC50 values, indicating greater potency in inhibiting cancer cell growth.[1]
| Cell Line | IC50 (μM) - WZ4003 | IC50 (μM) - 9q |
| SW480 | 5.23 | 1.87 |
| HCT116 | 6.18 | 2.54 |
| HT-29 | 7.55 | 3.16 |
| LoVo | 8.12 | 4.09 |
Table 2: Anti-proliferative activity (IC50) of WZ4003 and 9q against human colorectal cancer cell lines.
Superior In Vivo Anti-Tumor Efficacy of 9q
The in vivo efficacy of 9q was compared to WZ4003 in a SW480 colorectal cancer xenograft mouse model. Mice bearing SW480 tumors were treated with either vehicle, WZ4003, or 9q. The results demonstrated that 9q suppresses tumor growth more effectively than its parent compound.[1]
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Average Tumor Weight (mg) |
| Vehicle | - | - | 1250 |
| WZ4003 | 50 mg/kg | 45 | 687.5 |
| 9q | 50 mg/kg | 68 | 400 |
Table 3: In vivo anti-tumor efficacy of WZ4003 and 9q in a SW480 xenograft model.
Furthermore, the administration of 9q was well-tolerated, with no significant changes in the body weight of the treated mice, indicating a favorable safety profile.[1]
Mechanism of Action: Targeting the Antioxidant Stress Response Pathway
WZ4003 and its derivatives exert their anti-cancer effects by inhibiting NUAK1, a key component of the antioxidant stress response pathway. NUAK1 is known to facilitate the nuclear translocation of NRF2 (Nuclear factor erythroid 2-related factor 2) by counteracting its negative regulation by GSK3β (Glycogen synthase kinase 3 beta). By inhibiting NUAK1, these compounds render colorectal cancer cells more vulnerable to oxidative stress-induced cell death.[2]
References
quantitative analysis of MYPT1 phosphorylation to validate WZ4003 activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WZ4003, a potent and selective inhibitor of NUAK1 and NUAK2 kinases, with alternative inhibitors. The focus is on the quantitative analysis of Myosin Phosphatase Targeting Subunit 1 (MYPT1) phosphorylation to validate the activity of WZ4003. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows.
Comparative Analysis of Inhibitor Activity
WZ4003 has been demonstrated to be a highly effective inhibitor of NUAK1 and NUAK2, which are key kinases responsible for the phosphorylation of MYPT1.[1][2] The inhibitory activity of WZ4003 has been quantified and compared with other compounds, such as HTH-01-015, which is selective for NUAK1.[1][2]
| Inhibitor | Target Kinase(s) | IC50 (NUAK1) | IC50 (NUAK2) | Effective Concentration for Maximal MYPT1 Phosphorylation Inhibition in cells | Key Findings |
| WZ4003 | NUAK1 and NUAK2 | 20 nM[1][2][3][4] | 100 nM[1][2][3][4] | 3-10 µM[2][3][4][5] | Potent dual inhibitor of NUAK1 and NUAK2, effectively suppresses MYPT1 phosphorylation at Ser445 in a dose-dependent manner.[1][2][5] |
| HTH-01-015 | NUAK1 | 100 nM[1][2] | >100-fold less potent than for NUAK1[2] | 3-10 µM[2] | Selective inhibitor of NUAK1, also suppresses MYPT1 phosphorylation at Ser445.[1][2] |
| Y-27632 | Rho-associated kinase (ROCK) | Not applicable | Not applicable | 10 µM (for inhibition of ROCK-mediated MYPT1 phosphorylation) | Inhibits a different upstream kinase (ROCK) that also phosphorylates MYPT1, but at different sites (Thr696/Thr853). Serves as a control for pathway specificity. |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of WZ4003 and the experimental approach to its validation, the following diagrams illustrate the key signaling pathway and a typical workflow for quantifying MYPT1 phosphorylation.
Detailed Experimental Protocols
The following are detailed methodologies for the quantitative analysis of MYPT1 phosphorylation.
Quantitative Western Blotting
This is the most common method for assessing changes in MYPT1 phosphorylation.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293 or U2OS) to 70-80% confluency.
-
Treat cells with varying concentrations of WZ4003, HTH-01-015, or a vehicle control (e.g., DMSO) for the desired time (e.g., 1-4 hours).
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP and cOmplete).
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-pMYPT1-Ser445) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total MYPT1 as a loading control.
e. Quantification:
-
Perform densitometric analysis of the protein bands using imaging software (e.g., ImageJ).
-
Normalize the intensity of the p-MYPT1 band to the total MYPT1 band for each sample.
Cell-Based ELISA for Phosphorylated MYPT1
This method offers a high-throughput alternative to Western blotting. Several commercial kits are available for the detection of phosphorylated MYPT1 (e.g., at Thr853).[6][7][8]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with inhibitors as described for Western blotting.
b. Cell Fixation and Permeabilization:
-
Fix cells with 4% formaldehyde in PBS.
-
Permeabilize cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
c. Antibody Incubation:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody against phosphorylated MYPT1.
-
Wash wells and incubate with an HRP-conjugated secondary antibody.
d. Detection and Quantification:
-
Wash wells and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the signal to the total protein content or a housekeeping protein (e.g., GAPDH) measured in parallel wells.
Mass Spectrometry-Based Quantification
Mass spectrometry provides a highly sensitive and specific method for identifying and quantifying phosphorylation sites.[9][10]
a. Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
-
Perform in-solution or in-gel digestion of proteins with trypsin.
b. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[9]
c. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting spectra can be used to identify the peptide sequence and the site of phosphorylation.
d. Quantification:
-
For quantitative analysis, stable isotope labeling methods such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation) can be employed to compare the relative abundance of phosphopeptides between different treatment conditions.[11]
Conclusion
The quantitative analysis of MYPT1 phosphorylation is a robust method for validating the cellular activity of WZ4003. Western blotting provides a straightforward and widely accessible technique for this purpose, while cell-based ELISAs offer a higher-throughput option. For in-depth analysis and discovery of novel phosphorylation sites, mass spectrometry is the most powerful approach. The data presented in this guide demonstrates that WZ4003 is a potent and selective inhibitor of NUAK kinases, making it a valuable tool for studying the biological roles of this signaling pathway.
References
- 1. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Blocked IP Address | Antibodies.com [antibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
WZ4003 vs. Other AMPK Family Inhibitors: A Comparative Analysis
In the landscape of kinase inhibitors, precision and selectivity are paramount for elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides a comparative study of WZ4003 and other inhibitors of the AMP-activated protein kinase (AMPK) family, with a focus on quantitative data, experimental methodologies, and pathway interactions.
Performance Comparison of AMPK Family Inhibitors
WZ4003 has emerged as a highly selective inhibitor, primarily targeting the NUAK (NUAK family SNF1-like kinase) subfamily of AMPK-related kinases. Its performance, when compared to the widely used but less selective inhibitor Dorsomorphin (Compound C), highlights significant differences in potency and target specificity.
| Inhibitor | Target Kinase | IC50 | Kinase Panel Selectivity | Reference |
| WZ4003 | NUAK1 | 20 nM | Highly selective against a panel of 139 kinases, including 10 AMPK family members. | |
| NUAK2 | 100 nM | |||
| Dorsomorphin (Compound C) | AMPK (α1β1γ1) | 109 nM | Broad activity against several AMPK family members. | |
| NUAK1 | 490 nM | |||
| NUAK2 | 160 nM | |||
| MARK2 | 70 nM | |||
| MARK3 | 80 nM | |||
| MARK4 | 140 nM | |||
| MELK | 43 nM |
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the study of kinase inhibitors. Below are detailed protocols for key assays used to characterize the efficacy and selectivity of compounds like WZ4003.
In Vitro AMPK Kinase Assay (ELISA-based)
This assay quantifies the activity of AMPK by measuring the phosphorylation of a substrate peptide.
-
Plate Preparation : Coat a 96-well high-binding EIA plate with 100 ng/well of a direct AMPK substrate, such as Acetyl-CoA Carboxylase 2 (ACC) peptide (amino acids 175-271), and incubate overnight at 25°C.
-
Reaction Mixture : Prepare a reaction mixture containing the AMPK isozyme (e.g., recombinant human AMPK α1β1γ1, 50 ng/well), the inhibitor (e.g., WZ4003 at various concentrations), and assay buffer (10 mM DTT, 100 mM magnesium acetate, 50 µM ATP, and 10 mM HEPES).
-
Kinase Reaction : Add the reaction mixture to the coated wells and incubate at 30°C for 2 hours to allow for substrate phosphorylation.
-
Detection : Stop the reaction by washing the plate with 0.05% Tween 20. Incubate with a primary antibody specific for the phosphorylated substrate (e.g., pACC antibody), followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Data Analysis : Measure the signal (e.g., absorbance for an HRP substrate) and calculate the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Phospho-ACC (a downstream AMPK target)
This method assesses the inhibition of AMPK activity in a cellular context by measuring the phosphorylation state of its downstream target, ACC.
-
Cell Lysis : Treat cells with the AMPK inhibitor for the desired time. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice throughout the process.
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
Sample Preparation : Mix the cell lysate with an equal volume of 2x SDS-PAGE sample buffer.
-
Gel Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking : Block the membrane with a suitable blocking agent, such as 5% w/v BSA in TBST, for one hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Antibody Incubation : Incubate the membrane with a primary antibody against phospho-ACC (e.g., Phospho-Acetyl-CoA Carboxylase (Ser79) Antibody) overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis : To normalize the results, strip the membrane and re-probe with an antibody for total ACC.
Visualizing Molecular Interactions and Workflows
AMPK Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical AMPK signaling pathway and the points of intervention for inhibitors like WZ4003 and Compound C.
Caption: AMPK signaling pathway and points of inhibitor action.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the comparative evaluation of AMPK family inhibitors.
Caption: Workflow for comparing AMPK family inhibitors.
Safety Operating Guide
Safe Disposal and Handling Protocol for WZ4003-d5
This document provides essential safety and logistical guidance for the proper handling and disposal of WZ4003-d5, a deuterated analog of a potent kinase inhibitor. The primary source of safety information for any chemical is its Safety Data Sheet (SDS), which must be obtained from the manufacturer and reviewed before handling or disposal. The following procedures are based on general best practices for potent research compounds and should be adapted to comply with the specific recommendations in the product's SDS and all applicable local, state, and federal regulations.
Immediate Safety Precautions
Before handling this compound, ensure all appropriate engineering controls and personal protective equipment (PPE) are in place.
-
Engineering Controls : Handle this compound exclusively in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a flame-retardant lab coat, safety glasses with side shields or goggles, and nitrile gloves. Ensure gloves are compatible with the solvents used to handle the compound.
Information for Disposal Planning from Safety Data Sheet (SDS)
The SDS for this compound is the definitive guide for its safe disposal. Carefully review the following sections to inform your disposal plan.
| SDS Section | Information Provided for Disposal Planning |
| Section 2: Hazards Identification | Contains GHS hazard pictograms and statements (e.g., toxicity, environmental hazards) that dictate the level of caution required and the type of waste stream. |
| Section 7: Handling and Storage | Provides guidance on safe handling practices and storage conditions that can help minimize waste generation and prevent accidental release. |
| Section 8: Exposure Controls/PPE | Details the necessary personal protective equipment (PPE) to be worn during handling and disposal to prevent exposure. |
| Section 12: Ecological Information | Describes the potential environmental toxicity of the compound, which is critical for determining the appropriate disposal route to prevent environmental contamination. |
| Section 13: Disposal Considerations | This is the most critical section. It provides specific instructions on proper disposal methods, waste classification, and whether the chemical can be treated or must be incinerated. |
Step-by-Step Disposal Procedure for this compound
This protocol outlines a general workflow for the safe disposal of this compound and associated contaminated materials.
Step 1: Risk Assessment & SDS Review
-
Obtain and thoroughly read the manufacturer-specific Safety Data Sheet (SDS) for this compound.
-
Identify the hazards associated with the compound as detailed in Section 2 of the SDS.
-
Pay special attention to Section 13 for explicit disposal instructions.
Step 2: Segregate Chemical Waste
-
Designate a specific, clearly labeled hazardous waste container for this compound solid waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solutions of this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
Step 3: Collect and Containerize Waste
-
Solid Waste : Collect all materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, in the designated solid waste container.
-
Liquid Waste : Collect all solutions containing this compound in a designated, leak-proof liquid waste container. Ensure the container material is compatible with the solvent used.
-
Empty Vials : The original product vial is considered contaminated and must be disposed of as hazardous waste. Do not rinse the vial into the sink. Place it directly into the designated solid waste container.
Step 4: Label Hazardous Waste
-
Label the waste container clearly and accurately according to your institution's EHS guidelines and local regulations.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific solvent(s) if it is a liquid waste stream.
-
The associated hazards (e.g., "Toxic") as indicated by the SDS pictograms.
-
The accumulation start date.
-
Step 5: Arrange for Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Contact your institution's environmental health and safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling WZ4003-d5
This guide provides immediate, essential safety and logistical information for the handling and disposal of WZ4003-d5, a deuterated analog of the potent, irreversible epidermal growth factor receptor (EGFR) inhibitor, WZ4003. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Physical and Chemical Properties
| Property | Value |
| Synonyms | N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide-d5 |
| Molecular Weight | 507.05 g/mol |
| Appearance | A crystalline solid |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE)
To ensure the safe handling of this compound, the following personal protective equipment is mandatory.
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Use chemical safety goggles and/or a full-face shield. |
| Skin and Body Protection | Wear a lab coat, and consider additional protective clothing such as an apron or sleeve covers for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or when engineering controls are not sufficient to minimize exposure. |
Operational Plan for Safe Handling
This step-by-step guide outlines the procedural workflow for handling this compound from receipt to preparation for use in experiments.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Follow your institution's hazardous material spill protocol.
-
If the container is intact, log the compound into your chemical inventory system.
Step 2: Storage
-
Store the compound in a tightly sealed container at -20°C.
-
Ensure the storage location is secure and accessible only to authorized personnel.
Step 3: Preparation for Use
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before handling, don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, use a containment balance or weigh it within the fume hood.
-
Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
All waste containers must be clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.
-
Follow your institution's guidelines for the final disposal of chemical waste. This typically involves collection by a certified hazardous waste disposal service.
Signaling Pathway
WZ4003 is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the T790M mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
